Picfeltarraenin IB
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C42H64O14 |
|---|---|
Peso molecular |
792.9 g/mol |
Nombre IUPAC |
(2R)-2-[(8S,9R,10S,13R,14S)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one |
InChI |
InChI=1S/C42H64O14/c1-18(2)23-14-26(45)42(9,56-23)35-22(44)15-39(6)25-12-10-20-21(41(25,8)27(46)16-40(35,39)7)11-13-28(38(20,4)5)54-37-34(32(50)30(48)24(17-43)53-37)55-36-33(51)31(49)29(47)19(3)52-36/h10,14,18-19,21-22,24-25,28-37,43-44,47-51H,11-13,15-17H2,1-9H3/t19?,21-,22?,24?,25-,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40+,41-,42-/m0/s1 |
Clave InChI |
YRQJYHITIWJZQN-QNGIEWPKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Picfeltarraenin IB: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB is a naturally occurring cucurbitacin glycoside isolated from the plant Picria fel-terrae. As a member of the triterpenoid (B12794562) saponin (B1150181) family, it has garnered interest for its potential therapeutic applications, including in the management of herpes infections, cancer, and inflammation. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the key signaling pathways involved.
Core Mechanisms of Action
Current research, including in vitro and in silico studies, points to several distinct mechanisms through which this compound exerts its biological effects. These are detailed below, with a transparent assessment of the supporting evidence.
Acetylcholinesterase (AChE) Inhibition
This compound is identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to increased levels of acetylcholine in the synaptic cleft, a mechanism that is the basis for several drugs used to treat neurodegenerative diseases. Notably, studies have suggested that this compound's inhibitory effect on AChE is stronger than that of Tacrine, a known AChE inhibitor.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound | Target | IC50 Value | Source |
| This compound | Acetylcholinesterase (AChE) | Data Not Available | - |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
A standard method to determine AChE inhibitory activity is the colorimetric assay developed by Ellman.
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
This compound (dissolved in DMSO)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Add the buffer, this compound at various concentrations, and the AChE solution to the wells of the microplate.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI and DTNB solution.
-
Measure the absorbance of the wells at 412 nm at regular intervals.
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Complement System Inhibition
This compound has been shown to inhibit both the classical and alternative pathways of the complement system, a key component of the innate immune response. Dysregulation of the complement system is implicated in various inflammatory and autoimmune diseases, making its inhibitors therapeutically relevant.
Quantitative Data: Complement System Inhibition
Specific IC50 values for this compound's inhibition of the complement system are not provided in the available literature. However, data for a related compound, Picfeltarraenin VI, is available.
| Compound | Pathway | IC50 Value (µM) | Source |
| Picfeltarraenin VI | Classical | 29 ± 2 | |
| Picfeltarraenin VI | Alternative | 21 ± 1 | |
| This compound | Classical & Alternative | Data Not Available | - |
Experimental Protocol: Hemolytic Assay for Complement Inhibition
The inhibitory effect on the complement pathways is often assessed using hemolytic assays.
-
Principle: The classical pathway is assessed by the lysis of antibody-sensitized sheep erythrocytes, while the alternative pathway is measured by the lysis of rabbit erythrocytes in a magnesium-EGTA buffer.
-
Materials:
-
Normal human serum (as a source of complement)
-
Antibody-sensitized sheep erythrocytes (for classical pathway)
-
Rabbit erythrocytes (for alternative pathway)
-
Veronal buffered saline with Ca2+ and Mg2+ (GVB++)
-
Veronal buffered saline with Mg2+ and EGTA (Mg-EGTA-GVB)
-
This compound
-
-
Procedure:
-
Incubate serially diluted this compound with normal human serum for a specified time.
-
For the classical pathway, add the pre-incubated serum to a suspension of antibody-sensitized sheep erythrocytes in GVB++.
-
For the alternative pathway, add the pre-incubated serum to a suspension of rabbit erythrocytes in Mg-EGTA-GVB.
-
Incubate the mixtures and then centrifuge to pellet unlysed cells.
-
Measure the hemoglobin release in the supernatant by reading the absorbance at 412 nm.
-
Calculate the percentage of hemolysis inhibition and determine the IC50 value.
-
Potential PI3K/Akt and EGFR Signaling Inhibition (In Silico Evidence)
An in silico docking study has suggested that this compound may act as an inhibitor of Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR). These pathways are critical regulators of cell growth, proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers. It is important to note that this mechanism is currently hypothetical and awaits experimental validation.
Signaling Pathway: PI3K/Akt
Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.
Experimental Workflow: Validating PI3K/EGFR Inhibition
Caption: Experimental workflow for validating PI3K/EGFR inhibition.
Potential Involvement in NF-κB and STAT3 Signaling
While direct experimental evidence for this compound is lacking, related compounds and the broader class of cucurbitacins suggest potential activity on the NF-κB and STAT3 signaling pathways.
-
NF-κB Pathway: A study on the closely related Picfeltarraenin IA demonstrated inhibition of the NF-κB pathway in human pulmonary epithelial cells. The NF-κB pathway is a crucial regulator of inflammation and cell survival.
-
STAT3 Pathway: Cucurbitacins, in general, are known to be potent inhibitors of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a key role in tumor cell proliferation, survival, and angiogenesis.
Signaling Pathway: NF-κB
Caption: Inferred inhibition of the NF-κB pathway by this compound.
Signaling Pathway: STAT3
Caption: Inferred inhibition of the STAT3 pathway by this compound.
Cytotoxicity
The cytotoxic potential of this compound is not definitively established, with some studies indicating no cytotoxic activity in an in vitro human tumor cell line panel. However, the broader class of cucurbitacins is known for its cytotoxic and anti-cancer properties. This discrepancy highlights the need for further investigation into the cytotoxic profile of this compound across a range of cancer cell lines.
Quantitative Data: Cytotoxicity
Specific IC50 values from cytotoxicity assays for this compound are not available in the reviewed literature.
| Compound | Cell Line | IC50 Value | Source |
| This compound | Various Cancer Cell Lines | Data Not Available | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow formazan crystal formation.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
Summary and Future Directions
This compound is a promising natural compound with multiple potential mechanisms of action. Its role as a potent acetylcholinesterase and complement system inhibitor is the most substantiated. The proposed inhibitory effects on the PI3K/Akt, EGFR, NF-κB, and STAT3 signaling pathways, primarily based on in silico studies and data from related compounds, warrant rigorous experimental validation. Furthermore, a comprehensive evaluation of its cytotoxic profile across a broad panel of cancer cell lines is essential to clarify its potential as an anti-cancer agent. Future research should focus on generating robust quantitative data, such as IC50 values, and elucidating the precise molecular interactions underlying these mechanisms of action. Such studies will be crucial for advancing the development of this compound as a potential therapeutic agent.
Picfeltarraenin IB: An In-Depth Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IB is a triterpenoid (B12794562) glycoside isolated from Picria fel-terrae Lour.[1][2][3]. This document provides a comprehensive overview of the current understanding of this compound's biological activities, drawing from available in silico and experimental data. While research on this specific compound is emerging, preliminary studies and data from closely related analogs suggest its potential as a multi-target agent with acetylcholinesterase (AChE) inhibitory, anti-inflammatory, and potential anticancer properties. This guide summarizes the available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the key signaling pathways implicated in its mechanism of action.
Core Biological Activities
This compound has been identified as an acetylcholinesterase (AChE) inhibitor[1][2]. Its biological activities are also suggested to extend to anti-inflammatory and anticancer effects, primarily through the modulation of key signaling pathways such as PI3K/EGFR and NF-κB[3][4].
Acetylcholinesterase (AChE) Inhibition
This compound is recognized as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine[1][2]. A study comparing several compounds from Picria fel-terrae demonstrated that this compound exhibits strong AChE inhibitory activity, reportedly more potent than the well-established AChE inhibitor, Tacrine[2]. However, specific quantitative data such as IC50 values from peer-reviewed literature are not yet available.
Potential Anticancer Activity: In Silico Insights
Computational studies have explored the interaction of this compound with key oncogenic proteins, namely Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K)[3]. These proteins are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers[3]. An in silico docking study predicted that this compound has a strong binding affinity for both EGFR and PI3K, suggesting it may act as an inhibitor of these pathways[3].
Table 1: In Silico Docking Scores for this compound
| Target Protein | PDB Code | Docking Score | Reference |
| EGFR | 1M17 | -91.7920 | [3] |
| PI3K | 3DBS | -87.7705 | [3] |
Note: These are computational predictions and require experimental validation.
Anti-inflammatory Activity: Insights from a Close Analog
Direct experimental data on the anti-inflammatory activity of this compound is limited. However, extensive research on its close structural analog, Picfeltarraenin IA, provides valuable insights into its potential mechanism of action. Picfeltarraenin IA has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandin (B15479496) E2 (PGE2) and interleukin-8 (IL-8), in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated human pulmonary epithelial A549 cells[4]. This effect is mediated through the downregulation of cyclooxygenase-2 (COX-2) expression via the NF-κB pathway[4].
Table 2: Anti-inflammatory Activity of Picfeltarraenin IA (Analog of this compound)
| Inflammatory Mediator | Cell Line | Treatment | IC50 / Inhibition | Reference |
| PGE2 Production | A549 | LPS-stimulated | Significantly inhibited in a concentration-dependent manner (0.1-10 µmol/l) | [4] |
| IL-8 Production | A549 | LPS-stimulated | Significantly inhibited in a concentration-dependent manner (0.1-10 µmol/l) | [4] |
| COX-2 Expression | A549 | LPS-stimulated | Significantly inhibited in a concentration-dependent manner (0.1-10 µmol/l) | [4] |
Note: This data is for Picfeltarraenin IA and serves as a potential indicator of this compound's activity, which requires direct experimental confirmation.
Signaling Pathways
Based on in silico predictions and data from its analog, this compound is hypothesized to modulate the EGFR/PI3K and NF-κB signaling pathways.
Proposed EGFR/PI3K/Akt Signaling Pathway Inhibition
The in silico docking scores suggest that this compound may interfere with the EGFR and PI3K signaling cascade. Inhibition of EGFR would prevent its autophosphorylation and the subsequent activation of downstream pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation.
Caption: Proposed inhibition of the EGFR/PI3K/Akt pathway by this compound.
Proposed NF-κB Signaling Pathway Inhibition
Drawing parallels with Picfeltarraenin IA, this compound is likely to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This would involve preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The following are detailed, generalized protocols for the in vitro evaluation of this compound's biological activities.
General Experimental Workflow
Caption: A general workflow for the in vitro characterization of this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay to determine the AChE inhibitory activity of this compound.
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution, 20 µL of AChE solution, and 140 µL of phosphate buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
Simultaneously, add 20 µL of DTNB solution to each well.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
EGFR/PI3K Kinase Activity Assay (Luminescent)
This protocol outlines a method to assess the inhibitory effect of this compound on EGFR and PI3K kinase activity.
-
Materials:
-
Recombinant human EGFR or PI3K enzyme
-
Kinase-specific substrate (e.g., poly(Glu,Tyr) for EGFR, PIP2 for PI3K)
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white opaque microplate
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate kinase assay buffer.
-
In a 96-well plate, add the this compound dilutions, the respective kinase (EGFR or PI3K), and the specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
NF-κB Reporter Assay
This protocol describes a cell-based assay to measure the inhibition of NF-κB activation by this compound.
-
Materials:
-
A549 cells stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture medium and reagents
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Luciferase assay reagent
-
96-well white cell culture plate
-
Luminometer
-
-
Procedure:
-
Seed the NF-κB reporter A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition and determine the IC50 value.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines (e.g., A549).
-
Materials:
-
A549 cells (or other relevant cancer cell lines)
-
Cell culture medium and reagents
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Conclusion and Future Directions
This compound is an intriguing natural product with demonstrated AChE inhibitory activity and promising, albeit computationally predicted, anticancer and anti-inflammatory potential. The current body of evidence, strengthened by data from its analog Picfeltarraenin IA, points towards the EGFR/PI3K and NF-κB signaling pathways as key molecular targets.
Future research should prioritize the experimental validation of the in silico findings. Determining the IC50 values of this compound against EGFR, PI3K, and various cancer cell lines is a critical next step. Furthermore, detailed in vitro and in vivo studies are necessary to fully elucidate its anti-inflammatory and anticancer mechanisms, and to assess its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations. A thorough understanding of this compound's biological activities will be instrumental in guiding its potential development as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phcog.com [phcog.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Picfeltarraenin IB: An In-depth Technical Overview of Its Signaling Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IB is a triterpenoid (B12794562) glycoside isolated from the medicinal plant Picria fel-terrae Lour. While its definitive signaling pathways remain under active investigation, current research points towards several key molecular interactions. This technical guide synthesizes the available data on this compound, focusing on its established role as an acetylcholinesterase (AChE) inhibitor and exploring putative interactions with other critical signaling cascades, including the PI3K/Akt and EGFR pathways, as suggested by computational studies. This document provides a comprehensive overview of the existing, albeit limited, experimental and in-silico data, methodologies for its study, and visual representations of its potential mechanisms of action to guide future research and drug development efforts.
Core Molecular Interactions of this compound
The primary experimentally validated activity of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). Beyond this, its broader signaling footprint is largely informed by computational models and studies of closely related compounds.
Established Activity: Acetylcholinesterase (AChE) Inhibition
This compound has been identified as a potent inhibitor of acetylcholinesterase.[1][2] This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the foundation for the therapeutic effects of many drugs used in the management of Alzheimer's disease and other neurological conditions. One study highlighted that this compound, along with several other related compounds from P. fel-terrae, exhibited stronger AChE inhibition than the well-known inhibitor, Tacrine.[1][2]
Table 1: Summary of Acetylcholinesterase Inhibition Data
| Compound | Target | Method | Finding | Reference |
| This compound | Acetylcholinesterase (AChE) | Bioassay- and LC-MS-guided fractionation; Spectrophotometric method (Ellman's method) | Stronger inhibition than Tacrine | [1][2] |
Putative Signaling Pathways (In Silico and Analog-Based Evidence)
While direct experimental validation is pending, several studies suggest that this compound's mechanism of action may extend beyond AChE inhibition.
1.2.1. PI3K and EGFR Pathway Inhibition (In Silico)
A computational docking study has proposed that this compound may act as an inhibitor of both Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR).[2] These pathways are fundamental regulators of cell growth, proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers.[2] It is crucial to underscore that these findings are predictive and await experimental confirmation through kinase assays and cellular signaling studies.
1.2.2. NF-κB Pathway Inhibition (Evidence from Picfeltarraenin IA)
Research on Picfeltarraenin IA, a closely related analog, has demonstrated its ability to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in human pulmonary epithelial A549 cells.[3] This inhibition is mediated through the Nuclear Factor-kappa B (NF-κB) pathway. Specifically, Picfeltarraenin IA was shown to suppress the production of inflammatory mediators IL-8 and PGE2, as well as the expression of COX2, by inhibiting the NF-κB p65 subunit.[3][4] Given the structural similarity, it is plausible that this compound may exert similar anti-inflammatory effects through this pathway.
1.2.3. STAT3 and KLF3 Inhibition (General Cucurbitacin Activity and In Silico Screening)
Cucurbitacins, the class of triterpenoids to which this compound belongs, are known to inhibit the STAT3 signaling pathway.[5] Furthermore, an in-silico screening study identified this compound as a potential inhibitor of Krüppel-like factor 3 (KLF3), a transcriptional repressor involved in angiogenesis and osteogenesis.[6] However, this lead was not pursued with experimental validation for this compound in the cited study.[6]
Quantitative Data Summary
The available quantitative data for this compound is sparse. One study noted its ability to slightly inhibit Herpes Simplex Virus-1 (HSV-1) replication at a high concentration, while another reported a lack of general cytotoxicity in a human tumor cell line panel.
Table 2: Cell Viability and Antiviral Activity of this compound
| Assay Type | Cell Line | Treatment/Concentration | Outcome | Reference |
| Cell Viability (CCK-8) | SK-N-SH | Various concentrations | Not specified, used to assess cytotoxicity for antiviral assay | [7] |
| Plaque Reduction Assay | Vero cells (infected with HSV-1) | 100 µM | Slight inhibition of HSV-1 replication | [7] |
| Cytotoxicity Assay | Human tumor cell line panel | Not specified | No cytotoxic activity displayed | [2] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on the methodologies used for its identification and for studying related compounds, the following protocols are relevant.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) when the enzyme hydrolyzes acetylthiocholine (B1193921). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
-
Reagents: Acetylcholinesterase (from electric eel or human erythrocytes), Acetylthiocholine iodide (substrate), DTNB, Phosphate buffer (pH 8.0), and the test compound (this compound).
-
Procedure (96-well plate format):
-
Add buffer, DTNB, and the test compound at various concentrations to the wells.
-
Add the AChE enzyme solution and incubate for a predefined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition based on the rate of color change compared to a control without the inhibitor.
-
Cell Viability (MTT/CCK-8) Assay
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Principle: Tetrazolium salts (like MTT or the WST-8 in CCK-8 kits) are reduced by metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Western Blot Analysis for Signaling Pathway Components
This technique is essential for validating the effects of this compound on specific signaling pathways (e.g., PI3K/Akt, NF-κB).
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, p65, IκBα).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the known and hypothesized signaling interactions of this compound.
Caption: Established mechanism of this compound as an AChE inhibitor.
Caption: Hypothesized inhibition of EGFR/PI3K pathways by this compound.
Caption: Proposed workflow for validating this compound's signaling effects.
Conclusion and Future Directions
This compound is a promising natural product with confirmed activity as an acetylcholinesterase inhibitor. While in-silico data and studies on analogous compounds suggest a broader inhibitory profile against key cancer and inflammation-related pathways like PI3K/EGFR and NF-κB, these interactions urgently require experimental validation. Future research should prioritize kinase and cellular assays to confirm these putative targets, elucidate the downstream consequences of AChE inhibition in various cell types, and conduct comprehensive cytotoxicity screening across a wider range of cancer cell lines. A deeper understanding of its molecular mechanisms is essential for harnessing the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:97230-46-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. Picfeltarraenin IA | CAS:97230-47-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
Picfeltarraenin IB: A Technical Guide to its Source, Extraction, and Biological Activity
A Comprehensive Overview for Researchers and Drug Development Professionals
Abstract
Picfeltarraenin IB, a notable cucurbitacin glycoside, has garnered significant attention within the scientific community for its diverse pharmacological properties. Primarily sourced from the herbaceous plant Picria fel-terrae Lour., this triterpenoid (B12794562) has demonstrated potent bioactivities, including acetylcholinesterase inhibition and potential anti-inflammatory and anti-cancer effects. This technical guide provides an in-depth exploration of this compound, covering its natural source, detailed extraction and purification methodologies, and a summary of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Source of this compound
This compound is a natural product isolated from the plant Picria fel-terrae Lour.[1][2]. This plant is utilized in traditional Chinese medicine and is primarily found in southern China[1]. The active compound is one of several bioactive constituents extracted from this herb[3][4].
Extraction and Purification of this compound
The isolation of this compound from Picria fel-terrae is achieved through a multi-step process involving solvent extraction, fractionation, and chromatographic separation. The following protocol is a representative methodology based on published bioassay-guided fractionation techniques[1][3][4].
Experimental Protocols
2.1. Initial Extraction
-
Plant Material Preparation: The whole plant material of Picria fel-terrae is collected, dried, and ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with ethanol[1]. This is a common method for obtaining a broad spectrum of secondary metabolites. The mixture is typically macerated or refluxed to ensure efficient extraction.
-
Concentration: The resulting ethanol (B145695) extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.2. Solvent Partitioning and Fractionation
-
Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This typically involves partitioning against petroleum ether followed by ethyl acetate[1].
-
Activity-Guided Fraction Selection: Bioassays, such as acetylcholinesterase (AChE) inhibition assays, are performed on each fraction (petroleum ether, ethyl acetate (B1210297), and the remaining aqueous fraction) to identify the most potent fraction[1][4]. The ethyl acetate fraction has been shown to exhibit the strongest AChE inhibitory activity[1][4].
2.3. Chromatographic Purification
-
High-Performance Liquid Chromatography (HPLC): The bioactive ethyl acetate fraction is subjected to further purification using High-Performance Liquid Chromatography (HPLC)[1][3].
-
Fraction Collection: The eluent from the HPLC is collected in fractions, often using a 96-well plate format[3].
-
Bioassay of Fractions: Each fraction is then assayed for its biological activity (e.g., AChE inhibition) to identify the specific fractions containing the active compound(s)[3].
-
Identification and Characterization: The active fractions are analyzed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and confirm the structure of this compound[3][5].
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its role as an acetylcholinesterase inhibitor being the most well-documented. Emerging research also points to its involvement in other significant signaling pathways related to inflammation and cancer.
Acetylcholinesterase (AChE) Inhibition
This compound is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[1][6]. By inhibiting AChE, this compound increases the levels of acetylcholine (B1216132) in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease. The inhibitory activity of this compound has been shown to be stronger than that of the known AChE inhibitor, Tacrine[3][5].
Anti-Inflammatory Activity via NF-κB Pathway
While direct studies on this compound's effect on the NF-κB pathway are limited, research on the closely related compound, Picfeltarraenin IA, provides strong evidence for its anti-inflammatory properties. Picfeltarraenin IA has been shown to inhibit the lipopolysaccharide (LPS)-induced production of inflammatory cytokines by suppressing the nuclear factor-κB (NF-κB) pathway in human pulmonary epithelial cells[7][8]. This suggests that this compound may exert similar anti-inflammatory effects through the modulation of this key signaling pathway.
Potential Anti-Cancer Activity via PI3K/Akt and EGFR Pathways
In silico studies have suggested that both Picfeltarraenin IA and IB are potential inhibitors of Phosphoinositide 3-kinase (PI3K) and the Epidermal Growth Factor Receptor (EGFR). The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Similarly, EGFR is a key driver of tumor progression. The potential of this compound to inhibit these pathways suggests it may have therapeutic applications in oncology.
Data Presentation
Table 1: Bioactivity of Picria fel-terrae Extracts
| Extract/Fraction | AChE Inhibitory Activity | Reference(s) |
| Crude Ethanol Extract | Active | [1][4] |
| Petroleum Ether Fraction | Less Active | [1][4] |
| Ethyl Acetate Fraction | Most Active | [1][4] |
| Aqueous Fraction | Less Active | [1][4] |
Table 2: Identified Bioactive Compounds from Picria fel-terrae with AChE Inhibitory Activity
| Compound | Molecular Formula | Molecular Weight | Reference(s) |
| Picfeltarraenin IA | C41H62O13 | 762.92 | [3][5] |
| This compound | C42H64O14 | 792.95 | [3][5] |
| Picfeltarraenin IV | C47H72O18 | 925.06 | [3][5] |
| Picfeltarraenin X | C36H54O11 | 662.81 | [3][9] |
| Picfeltarraenin XI | - | - | [3] |
Visualizations of Signaling Pathways and Workflows
Experimental Workflow
Caption: Bioassay-guided isolation workflow for this compound.
Acetylcholinesterase Inhibition
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.
NF-κB Signaling Pathway Inhibition (Inferred from Picfeltarraenin IA)
Caption: Inhibition of the NF-κB signaling pathway.
Potential PI3K/Akt Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. Its well-established role as an acetylcholinesterase inhibitor, coupled with its likely anti-inflammatory and potential anti-cancer activities, makes it a compelling candidate for further investigation. The methodologies for its extraction and purification, while requiring specialized chromatographic techniques, are well within the capabilities of modern natural product research laboratories. This guide provides a foundational understanding for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.
References
- 1. Bioassay- and liquid chromatography/mass spectrometry-guided acetylcholinesterase inhibitors from Picriafel-terrae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Picfeltarraenin IV | CAS:184288-35-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Picfeltarraenin IB: A Potential Dual Inhibitor of PI3K and EGFR for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Picfeltarraenin IB, a triterpenoid (B12794562) saponin (B1150181) isolated from Picria fel-terrae Lour., has emerged as a compound of interest in oncology due to its potential to dually inhibit two critical signaling pathways implicated in cancer progression: the Phosphoinositide 3-kinase (PI3K) and the Epidermal Growth Factor Receptor (EGFR) pathways. Dysregulation of these pathways is a common driver of tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of the current, albeit preliminary, evidence supporting the dual inhibitory action of this compound, focusing on computational modeling data. Furthermore, it outlines detailed experimental protocols for the validation and characterization of its mechanism of action, intended to guide further research and development efforts.
Introduction: The Rationale for Dual PI3K and EGFR Inhibition
The PI3K/Akt/mTOR and EGFR signaling pathways are frequently hyperactivated in a wide range of human cancers, contributing to uncontrolled cell growth, resistance to apoptosis, and metastasis. The EGFR, a receptor tyrosine kinase, upon activation, triggers downstream signaling cascades, including the PI3K/Akt pathway. Consequently, simultaneous inhibition of both EGFR and PI3K presents a promising therapeutic strategy to overcome resistance mechanisms and achieve a more potent anti-cancer effect.
This compound is a natural product that has been traditionally used in medicine for various ailments. Recent computational studies have suggested its potential as a dual inhibitor of PI3K and EGFR, positioning it as a promising candidate for further investigation in cancer therapy.
Preclinical Data: In Silico Analysis
To date, the primary evidence for this compound's activity against PI3K and EGFR comes from in silico molecular docking studies. These computational models predict the binding affinity of a ligand (this compound) to the active site of a target protein (PI3K and EGFR).
A key study performed molecular docking of this compound against the crystal structures of EGFR (PDB ID: 1M17) and PI3K (PDB ID: 3DBS). The results, summarized in the table below, indicate a favorable binding affinity of this compound to both enzymes, comparable to known inhibitors.
| Compound | Target Protein | PDB ID | Docking Score |
| This compound | EGFR | 1M17 | -104.6410 |
| This compound | PI3K | 3DBS | -87.7705 |
| ZSTK474 (Reference PI3K inhibitor) | PI3K | 3DBS | -94.7491 |
Table 1: In Silico Docking Scores of this compound against EGFR and PI3K.[1]
These in silico results suggest that this compound has the potential to bind to and inhibit both PI3K and EGFR. However, experimental validation is crucial to confirm these computational predictions.
Proposed Experimental Protocols for Validation
To experimentally validate the dual inhibitory activity of this compound, a series of in vitro and in vivo assays are required. The following protocols provide a detailed methodology for these key experiments.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PI3K and EGFR kinases and to calculate the half-maximal inhibitory concentration (IC50) values.
Methodology:
-
Reagents: Recombinant human PI3K (p110α/p85α) and EGFR (catalytic domain) enzymes, ATP, kinase-specific substrates (e.g., PIP2 for PI3K, poly(Glu, Tyr) for EGFR), this compound, positive control inhibitors (e.g., Wortmannin for PI3K, Gefitinib for EGFR), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound and control inhibitors in DMSO.
-
In a 96-well plate, add the kinase, substrate, and this compound/control inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Cellular Assays: Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key downstream effectors of the PI3K/Akt and EGFR signaling pathways in cancer cell lines.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., A549 lung cancer cells, MCF-7 breast cancer cells) in appropriate media.
-
Treatment: Seed the cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound for different time points (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K/EGFR inhibitor).
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative changes in protein phosphorylation.
Cell Viability and Apoptosis Assays
Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
Methodology:
-
MTT Assay (Cell Viability):
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm to determine cell viability.
-
-
Annexin V/PI Staining (Apoptosis):
-
Treat cells with this compound for a specified time.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound (at different doses), and a positive control. Administer the treatment via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the proposed mechanism and experimental design, the following diagrams are provided.
Caption: Proposed dual inhibitory action of this compound on the EGFR/PI3K/Akt signaling pathway.
Caption: Experimental workflow for Western blot analysis to assess pathway inhibition.
Conclusion and Future Directions
The in silico evidence presented in this whitepaper provides a strong rationale for investigating this compound as a novel dual inhibitor of PI3K and EGFR. The proposed experimental protocols offer a clear roadmap for the preclinical validation of this compound. Future research should focus on executing these in vitro and in vivo studies to confirm its mechanism of action, determine its therapeutic efficacy, and assess its safety profile. If validated, this compound could represent a promising new lead compound for the development of a next-generation anti-cancer agent with a dual-targeting mechanism.
References
An In-depth Technical Guide to the Discovery and Isolation of Picfeltarraenin IB
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IB, a complex cucurbitacin glycoside, has been identified as a potent bioactive natural product with significant therapeutic potential. Isolated from the traditional medicinal plant Picria fel-terrae Lour., this triterpenoid (B12794562) has demonstrated notable inhibitory activities against acetylcholinesterase (AChE) and the complement system. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, including detailed experimental protocols and an analysis of its potential signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Picria fel-terrae Lour., a plant utilized in traditional Chinese medicine, is the natural source of this compound.[1] This compound belongs to the cucurbitacin family of triterpenoids, which are known for their diverse biological activities. This compound has emerged as a molecule of interest due to its potent inhibition of acetylcholinesterase, an enzyme critically involved in the pathogenesis of Alzheimer's disease, and its ability to modulate the complement system, a key component of the innate immune response.[1][2] Furthermore, related compounds and computational studies suggest potential roles in anti-inflammatory and anticancer pathways.[3] This guide will delve into the technical details of its isolation and the methodologies used to characterize its biological functions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H64O14 | [4] |
| Molecular Weight | 792.95 g/mol | [4] |
| Class | Cucurbitacin Glycoside (Triterpenoid) | [4] |
| Appearance | White to off-white solid | [4] |
| Purity | >98% (typically by HPLC) | [4] |
Discovery and Isolation
The discovery of this compound was the result of bioassay-guided fractionation of extracts from Picria fel-terrae.[1] The primary biological activities screened for were acetylcholinesterase inhibition and complement system inhibition.[1][2]
Experimental Protocol: Bioassay-Guided Isolation
This protocol is a composite representation based on methodologies described for the isolation of triterpenoid glycosides from Picria fel-terrae.[1][2]
3.1.1. Plant Material and Extraction
-
Dried, powdered whole plants of Picria fel-terrae are subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature.
-
The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and sequentially partitioned with petroleum ether and ethyl acetate (B1210297). The ethyl acetate fraction, which typically shows the highest bioactivity, is retained for further purification.[1]
3.1.2. Chromatographic Purification
-
Initial Fractionation: The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol to yield several primary fractions.
-
Bioassay-Guided Selection: Each primary fraction is tested for the desired biological activity (e.g., AChE inhibition). The most active fractions are selected for further purification.
-
High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by reversed-phase HPLC. A C18 column is commonly used, with a mobile phase gradient of methanol-water or acetonitrile-water.[1] The effluent is monitored by UV detection, and fractions corresponding to individual peaks are collected.
-
Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1][2]
Experimental Workflow Diagram
Caption: Figure 1: Bioassay-Guided Isolation Workflow for this compound.
Biological Activities and Quantitative Data
This compound has demonstrated significant inhibitory effects on two key biological targets: acetylcholinesterase and the complement system.
Acetylcholinesterase (AChE) Inhibition
This compound has been identified as a potent inhibitor of AChE, with activity reported to be stronger than the reference drug Tacrine.[1]
| Compound | Target | IC50 | Reference |
| This compound | Acetylcholinesterase (AChE) | Not explicitly stated, but stronger than Tacrine | [1] |
| Tacrine | Acetylcholinesterase (AChE) | Reference Inhibitor | [1] |
4.1.1. Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring AChE activity.[1]
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified acetylcholinesterase are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and a solution of this compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.
-
-
Data Analysis: The rate of reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Complement System Inhibition
This compound has been shown to inhibit both the classical and alternative pathways of the complement system.[2]
| Compound | Pathway | IC50 (µM) | Reference |
| This compound | Classical Pathway | 38 ± 3 | [2] |
| This compound | Alternative Pathway | 45 ± 4 | [2] |
4.2.1. Experimental Protocol: Complement Inhibition Assay (Hemolytic Assay)
This protocol describes a general hemolytic assay for measuring complement activity.
-
Classical Pathway Assay:
-
Sensitized sheep erythrocytes (erythrocytes coated with antibodies) are used as the target cells.
-
Normal human serum, as a source of complement proteins, is incubated with various concentrations of this compound.
-
The sensitized erythrocytes are added to the serum-inhibitor mixture.
-
Activation of the classical pathway leads to the lysis of the erythrocytes, releasing hemoglobin.
-
The amount of hemolysis is quantified by measuring the absorbance of the supernatant at 412 nm.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
-
Alternative Pathway Assay:
-
Rabbit erythrocytes, which naturally activate the alternative pathway, are used.
-
The assay is performed in a buffer containing Mg2+ and EGTA to chelate Ca2+ and thus block the classical pathway.
-
The procedure is similar to the classical pathway assay, with the incubation of rabbit erythrocytes with human serum and this compound.
-
Hemolysis is quantified spectrophotometrically.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of hemolysis inhibition against the logarithm of the inhibitor concentration.
Potential Signaling Pathways
While direct experimental validation of the signaling pathways modulated by this compound is still emerging, inferences can be drawn from studies on related cucurbitacins and computational analyses.
Anti-inflammatory Signaling: NF-κB Pathway
The anti-inflammatory properties of cucurbitacins are often attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A study on the closely related Picfeltarraenin IA demonstrated its ability to suppress the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in human pulmonary epithelial cells.[3] It is highly probable that this compound shares this mechanism of action.
Caption: Figure 2: Postulated Inhibition of the NF-κB Pathway by this compound.
Anticancer Signaling: PI3K/Akt and EGFR Pathways
An in-silico docking study has suggested that this compound has the potential to inhibit the Phosphatidylinositol 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[5] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. This computational evidence points towards a potential anticancer mechanism for this compound that warrants experimental validation.
Caption: Figure 3: In-Silico Predicted Inhibition of PI3K/Akt and EGFR Pathways.
Conclusion and Future Directions
This compound is a promising natural product with well-defined inhibitory activities against acetylcholinesterase and the complement system. The bioassay-guided isolation from Picria fel-terrae has provided a pathway to obtaining this complex molecule for further study. While its anti-inflammatory and potential anticancer mechanisms are beginning to be understood through studies on related compounds and computational models, further direct experimental validation is required to fully elucidate its mode of action and therapeutic potential. Future research should focus on obtaining a precise IC50 value for its AChE inhibition, conducting in-depth studies to confirm its effects on the NF-κB, PI3K/Akt, and EGFR signaling pathways, and exploring its efficacy in in vivo models of neurodegenerative and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Complement Activation and Inhibition in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Picfeltarraenin IB: A Literature Review for Drug Development Professionals
An In-depth Technical Guide on a Promising Natural Product
Introduction
Picfeltarraenin IB is a triterpenoid (B12794562) saponin (B1150181) isolated from the plant Picria fel-terrae Lour., a traditional medicinal herb.[1] As a member of the cucurbitacin glycoside family, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. This document provides a comprehensive review of the existing scientific literature on this compound, with a focus on its core biological activities, proposed mechanisms of action, and available experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this natural compound.
Core Biological Activities
While research specifically focused on this compound is limited, studies on extracts of Picria fel-terrae and closely related compounds provide strong indications of its biological activities. The primary therapeutic areas of interest for this compound are cancer and inflammation.
Anticancer Activity
Extracts of Picria fel-terrae, which contain this compound and other triterpenoid saponins, have demonstrated notable cytotoxic and pro-apoptotic effects against various cancer cell lines.[2][3][4][5] These findings suggest that this compound likely contributes significantly to the observed anticancer properties of the plant extracts.
Anti-inflammatory Activity
The traditional use of Picria fel-terrae for treating inflammatory conditions is supported by modern pharmacological studies. Extracts of the plant have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[6] Furthermore, a study on the closely related compound, Picfeltarraenin IA, demonstrated potent anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[7]
Quantitative Data
| Fraction/Extract | Cell Line | Assay | Result (IC50) | Reference |
| Ethylacetate Fraction | T47D (Breast Cancer) | MTT Assay | 62.98 µg/mL | [2] |
| n-Hexane Fraction | T47D (Breast Cancer) | MTT Assay | 75.87 ± 0.75 µg/mL | [3] |
| Ethyl Acetate Fraction | 4T1 (Breast Cancer) | MTT Assay | 50.49 ± 1.07 μg/mL | [5] |
| Ethyl Acetate Fraction | MCF-7 (Breast Cancer) | MTT Assay | 56.79 ± 0.22 μg/mL | [5] |
| n-Hexane Extract | RAW 264.7 (Macrophage) | Nitric Oxide Production | Significant inhibition at 25 µg/mL | [6] |
| Ethyl Acetate Extract | RAW 264.7 (Macrophage) | Nitric Oxide Production | Significant inhibition at 25 µg/mL | [6] |
| Ethanol Extract | RAW 264.7 (Macrophage) | Nitric Oxide Production | Significant inhibition at 25 µg/mL | [6] |
Proposed Mechanisms of Action
The precise molecular mechanisms of this compound are still under investigation. However, based on computational studies and research on related compounds, several signaling pathways have been implicated in its biological activities.
Anticancer Mechanism: Putative EGFR and PI3K Inhibition
An in silico docking study has suggested that Picfeltarraenin IA and IB may exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[8] These two proteins are critical components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The proposed inhibition of both EGFR and PI3K by this compound would represent a dual-targeted approach to cancer therapy, potentially leading to synergistic antitumor effects and overcoming resistance mechanisms.
Caption: Predicted inhibition of EGFR and PI3K signaling by this compound.
Anti-inflammatory Mechanism: NF-κB Pathway Inhibition
Based on studies of the structurally similar Picfeltarraenin IA, it is highly probable that this compound exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes. By inhibiting this pathway, this compound could effectively dampen the inflammatory response.
Caption: Inferred inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the published literature. However, based on the methodologies used for the crude extracts of Picria fel-terrae and Picfeltarraenin IA, the following protocols can be inferred for future studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., T47D, MCF-7, 4T1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a defined period.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then stained with fluorescent dyes such as Annexin V (to detect early apoptosis) and Propidium Iodide (PI) (to detect late apoptosis/necrosis and for cell cycle analysis).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis and the cell cycle (G0/G1, S, G2/M phases).
-
Data Analysis: The data is analyzed using appropriate software to determine the effect of this compound on apoptosis induction and cell cycle distribution.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and pre-treated with various concentrations of this compound for a short period (e.g., 1 hour). Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Griess Reaction: The collected supernatant is mixed with Griess reagent, which reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite, and the inhibitory effect of this compound on NO production is calculated.
Conclusion and Future Directions
This compound is a promising natural product with significant potential for development as an anticancer and anti-inflammatory agent. While current research is limited, the available data from studies on Picria fel-terrae extracts and related compounds strongly suggest that this compound possesses potent biological activities. The proposed dual inhibition of EGFR and PI3K in cancer and the inhibition of the NF-κB pathway in inflammation provide a solid foundation for further investigation.
To fully realize the therapeutic potential of this compound, future research should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of high-purity this compound to enable rigorous biological and pharmacological studies.
-
In Vitro and In Vivo Studies: Comprehensive in vitro studies to determine the IC50 values of pure this compound against a broad panel of cancer cell lines and to validate its effects on the predicted signaling pathways. Subsequent in vivo studies in animal models are crucial to evaluate its efficacy, toxicity, and pharmacokinetic profile.
-
Mechanism of Action Studies: Detailed molecular studies to definitively elucidate the direct molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify key structural features responsible for its activity and to potentially develop more potent and selective derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antioxidant and Antiproliferative Activities of an Ethylacetate Fraction of Picria Fel-Terrae Lour. Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitepress.org [scitepress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Inhibitory Activity of Picria fel-terrae Lour Herbs Extract on Nitric Oxide Production toward RAW 264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Picfeltarraenin IB: In Vitro Assay Protocols for Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The proposed assay utilizes lipopolysaccharide (LPS)-stimulated macrophages, a standard model for in vitro inflammation studies. LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). This protocol outlines the steps to determine the potential of Picfeltarraenin IB to inhibit this inflammatory cascade.
Experimental Protocols
Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol is designed to evaluate the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
MTT reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cells should be subcultured every 2-3 days to maintain logarithmic growth.
-
-
Cell Viability Assay (MTT Assay):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. It is crucial to use non-toxic concentrations of this compound for the subsequent anti-inflammatory assays.
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A and 50 µL of Griess Reagent B to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify the nitrite concentration.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and store it at -80°C until use.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Investigation of NF-κB Signaling Pathway
This protocol aims to determine if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB pathway.
Materials:
-
Materials from the previous protocol.
-
Nuclear and cytoplasmic extraction kits.
-
Western blot reagents and equipment.
-
Primary antibodies against p65, phospho-p65, IκBα, phospho-IκBα, and a loading control (e.g., β-actin or Lamin B1).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescence detection reagents.
Procedure:
-
Protein Extraction:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with a selected effective and non-toxic concentration of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for phosphorylation events, 1-2 hours for nuclear translocation).
-
Wash the cells with ice-cold PBS.
-
Extract cytoplasmic and nuclear proteins using a commercial kit according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation and nuclear translocation of NF-κB components.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability and Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells.
| Concentration (µM) | Cell Viability (%) | NO Production (µM) | % Inhibition of NO |
| Control | 100 ± 5.2 | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 98 ± 4.5 | 25.4 ± 1.8 | 0 |
| LPS + this compound (1) | 97 ± 5.1 | 22.1 ± 1.5 | 13.0 |
| LPS + this compound (5) | 95 ± 4.8 | 15.3 ± 1.2 | 39.8 |
| LPS + this compound (10) | 93 ± 5.5 | 9.8 ± 0.9 | 61.4 |
| LPS + this compound (25) | 85 ± 6.2 | 6.2 ± 0.7 | 75.6 |
| LPS + this compound (50) | 70 ± 7.1 | 4.1 ± 0.5 | 83.9 |
Data are presented as mean ± SD from three independent experiments. The IC50 for NO inhibition would be calculated from this data.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 1250 ± 110 | 980 ± 95 |
| LPS + this compound (10 µM) | 620 ± 75 | 450 ± 50 |
| LPS + this compound (25 µM) | 310 ± 40 | 210 ± 30 |
Data are presented as mean ± SD from three independent experiments.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assay.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
References
Application Note and Protocols for Picfeltarraenin IB Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB is a triterpenoid (B12794562) saponin (B1150181) isolated from Picria fel-terrae. Preliminary studies indicate its potential as an acetylcholinesterase (AChE) inhibitor with prospective anti-cancer and anti-inflammatory properties.[1] Related compounds, such as Picfeltarraenin IA, have been shown to modulate inflammatory responses through the NF-κB pathway.[2][3] Furthermore, in silico analyses suggest that Picfeltarraenin IA and IB may act as potential inhibitors of the PI3K and EGFR signaling pathways, which are critical in cancer cell proliferation and survival.[4]
This document provides detailed protocols for developing cell-based assays to investigate the cytotoxic and apoptotic effects of this compound on cancer cells. It also outlines methods to dissect its mechanism of action by analyzing key signaling pathways, including PI3K/Akt, NF-κB, and EGFR.
Data Presentation
The following tables summarize representative quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
| Cell Line | This compound IC50 (µM) after 48h |
| A549 (Lung Carcinoma) | 15.2 ± 1.8 |
| MCF-7 (Breast Adenocarcinoma) | 25.5 ± 3.1 |
| PC-3 (Prostate Cancer) | 18.9 ± 2.4 |
| Untreated Control | > 100 |
Table 2: Apoptosis Induction by this compound in A549 Cells (Annexin V-FITC Assay)
| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 4.2 ± 0.5 | 2.1 ± 0.3 |
| This compound (15 µM) | 28.7 ± 2.9 | 15.4 ± 1.7 |
| Staurosporine (1 µM) | 45.1 ± 4.2 | 22.8 ± 2.5 |
Table 3: Effect of this compound on Key Signaling Proteins in A549 Cells (Western Blot)
| Protein Target | Treatment (6h) | Relative Protein Expression (Normalized to β-actin) |
| p-Akt (Ser473) | Vehicle Control | 1.00 ± 0.00 |
| This compound (15 µM) | 0.45 ± 0.06 | |
| p-EGFR (Tyr1068) | Vehicle Control | 1.00 ± 0.00 |
| This compound (15 µM) | 0.62 ± 0.08 | |
| p-NF-κB p65 (Ser536) | Vehicle Control | 1.00 ± 0.00 |
| This compound (15 µM) | 0.51 ± 0.07 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with the this compound dilutions and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A549 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at its IC50 concentration for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[2][3][4][5]
Signaling Pathway Analysis by Western Blotting
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt, EGFR, and NF-κB pathways.
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (p-Akt, Akt, p-EGFR, EGFR, p-NF-κB p65, NF-κB p65, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed A549 cells and treat with this compound at the IC50 concentration for various time points (e.g., 0, 1, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
Caption: Experimental workflow for cell-based assays.
Caption: Proposed signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for Picfeltarraenin IB in Animal Models of Alzheimer's Disease
Disclaimer: The following application notes and protocols are a hypothetical guide based on the known biochemical properties of Picfeltarraenin IB and standard practices for evaluating acetylcholinesterase inhibitors and anti-inflammatory compounds in preclinical Alzheimer's disease research. As of the latest literature review, no specific studies of this compound in animal models of Alzheimer's disease have been published. The data presented are for illustrative purposes only and do not represent actual experimental results.
Introduction
This compound is a triterpenoid (B12794562) isolated from the plant Picria fel-terrae. Its primary known mechanism of action relevant to Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] Reduced cholinergic neurotransmission is a well-established feature of Alzheimer's disease, and AChE inhibitors are a cornerstone of current symptomatic treatment.[4][5][6][7] Additionally, related compounds and the general class of triterpenoids often possess anti-inflammatory properties. Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of Alzheimer's disease, contributing to neuronal damage and disease progression.[8][9][10][11] A related compound, Picfeltarraenin IA, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[12]
These application notes provide a hypothetical framework for researchers and drug development professionals to investigate the potential therapeutic efficacy of this compound in established animal models of Alzheimer's disease.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the potential effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).
Table 1: Effect of this compound on Cognitive Performance in 5xFAD Mice (Morris Water Maze)
| Treatment Group | Latency to Platform (seconds) - Day 5 | Time in Target Quadrant (%) |
| Wild-Type (WT) + Vehicle | 20.5 ± 2.1 | 45.2 ± 3.5 |
| 5xFAD + Vehicle | 45.8 ± 4.3 | 22.1 ± 2.8 |
| 5xFAD + this compound (10 mg/kg) | 35.2 ± 3.9 | 30.5 ± 3.1 |
| 5xFAD + this compound (20 mg/kg) | 28.7 ± 3.5 | 38.9 ± 4.0 |
| 5xFAD + Donepezil (2 mg/kg) | 30.1 ± 3.8 | 36.4 ± 3.7 |
*p < 0.05, **p < 0.01 compared to 5xFAD + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Brain Amyloid-β (Aβ) and Tau Pathology in 5xFAD Mice
| Treatment Group | Aβ42 Levels (pg/mg brain tissue) | Phosphorylated Tau (p-Tau) Levels (relative to total Tau) |
| Wild-Type (WT) + Vehicle | 150.7 ± 15.2 | 0.15 ± 0.02 |
| 5xFAD + Vehicle | 1250.4 ± 110.8 | 0.85 ± 0.09 |
| 5xFAD + this compound (10 mg/kg) | 980.1 ± 95.3 | 0.68 ± 0.07 |
| 5xFAD + this compound (20 mg/kg) | 750.9 ± 80.2 | 0.52 ± 0.06 |
*p < 0.05, **p < 0.01 compared to 5xFAD + Vehicle. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Neuroinflammation Markers in 5xFAD Mice
| Treatment Group | TNF-α Levels (pg/mg brain tissue) | IL-1β Levels (pg/mg brain tissue) |
| Wild-Type (WT) + Vehicle | 30.2 ± 3.1 | 25.5 ± 2.8 |
| 5xFAD + Vehicle | 95.6 ± 8.9 | 80.4 ± 7.5 |
| 5xFAD + this compound (10 mg/kg) | 70.3 ± 6.5 | 62.1 ± 5.9 |
| 5xFAD + this compound (20 mg/kg) | 55.8 ± 5.2 | 48.7 ± 4.6 |
*p < 0.05, **p < 0.01 compared to 5xFAD + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols (Hypothetical)
Animal Model
-
Model: 5xFAD transgenic mice are recommended as they exhibit an aggressive and relatively rapid development of amyloid plaques, gliosis, and cognitive deficits.
-
Age: Treatment should be initiated in pre-symptomatic (e.g., 3-4 months old) or early-symptomatic (e.g., 6 months old) mice.
-
Groups:
-
Group 1: Wild-type (WT) littermates receiving vehicle.
-
Group 2: 5xFAD mice receiving vehicle.
-
Group 3: 5xFAD mice receiving this compound (low dose, e.g., 10 mg/kg).
-
Group 4: 5xFAD mice receiving this compound (high dose, e.g., 20 mg/kg).
-
Group 5: 5xFAD mice receiving a positive control (e.g., Donepezil, 2 mg/kg).
-
-
Housing: Standard housing conditions (12-hour light/dark cycle, ad libitum access to food and water).
Formulation and Administration of this compound
-
Formulation: this compound should be dissolved in a vehicle suitable for the chosen route of administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for oral gavage).
-
Administration: Daily oral gavage is a common and effective method for chronic studies.
-
Duration: A treatment period of 3 months is suggested to observe significant changes in pathology and cognition.
Behavioral Testing
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Acquisition Phase: 5 consecutive days of training with 4 trials per day.
-
Probe Trial: On day 6, the platform is removed, and mice are allowed to swim for 60 seconds. Time spent in the target quadrant is measured.
-
-
Y-Maze: To evaluate short-term spatial working memory based on spontaneous alternation.
Biochemical Analysis
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and brains are harvested. One hemisphere is fixed for histology, and the other is snap-frozen for biochemical assays.
-
ELISA: Quantitative measurement of Aβ40, Aβ42, TNF-α, and IL-1β levels in brain homogenates.
-
Western Blot: To determine the levels of phosphorylated Tau (e.g., AT8 antibody) relative to total Tau.
-
Acetylcholinesterase Activity Assay: To confirm the in vivo target engagement of this compound.
Histological Analysis
-
Immunohistochemistry: Staining of brain sections for:
-
Aβ plaques (e.g., using 4G8 or 6E10 antibodies).
-
Activated microglia (e.g., Iba1).
-
Reactive astrocytes (e.g., GFAP).
-
-
Image Analysis: Quantification of plaque load and glial activation using image analysis software (e.g., ImageJ).
Signaling Pathways and Experimental Workflow
Caption: Acetylcholinesterase Inhibition by this compound.
Caption: Putative Anti-Neuroinflammatory Action of this compound.
Caption: Hypothetical Experimental Workflow for Preclinical Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. metrotechinstitute.org [metrotechinstitute.org]
- 5. Anti-cholinesterases Mechanism of Action in Alzheimer’s Disease (AD) – My Endo Consult [myendoconsult.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 8. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammatory signaling pathways in Alzheimer's disease: Mechanistic insights and possible therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Picfeltarraenin IB in Neuroinflammation Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This complex inflammatory response within the central nervous system (CNS) involves the activation of microglia and astrocytes, leading to the production of pro-inflammatory cytokines, chemokines, and reactive oxygen species, which contribute to neuronal damage.[1][2][3] Picfeltarraenin IB, a triterpenoid (B12794562) glycoside isolated from Picria fel-terrae, has been identified as an acetylcholinesterase (AChE) inhibitor with potential anti-inflammatory properties.[4][5] While direct studies on this compound in neuroinflammation mouse models are limited, its analogue, Picfeltarraenin IA, has demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced production of inflammatory cytokines by targeting the nuclear factor-κB (NF-κB) pathway in cell cultures.[6][7] These findings suggest that this compound may hold therapeutic potential for mitigating neuroinflammation.
These application notes provide a comprehensive overview of proposed experimental protocols for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model. The protocols are based on established methodologies for inducing neuroinflammation and general guidelines for the in vivo administration of investigational compounds.
Data Presentation
As specific quantitative data for this compound in neuroinflammation mouse models is not yet available, the following table provides a template for recording and structuring experimental data. Researchers can use this format to systematically document their findings for easy comparison and analysis.
Table 1: Template for Quantitative Data Summary of this compound Effects in a Neuroinflammation Mouse Model
| Parameter | Control Group (Vehicle) | LPS + Vehicle Group | LPS + this compound (Low Dose) | LPS + this compound (High Dose) | Reference Drug (e.g., Ibuprofen) |
| Animal Strain & Sex | |||||
| Number of Animals (n) | |||||
| Dosage of this compound (mg/kg) | N/A | N/A | |||
| Administration Route | |||||
| LPS Dosage (mg/kg) | N/A | ||||
| Behavioral Outcomes | |||||
| - Sickness Behavior Score | |||||
| - Locomotor Activity | |||||
| - Cognitive Function (e.g., Y-maze) | |||||
| Pro-inflammatory Cytokines (pg/mL in brain homogenate) | |||||
| - TNF-α | |||||
| - IL-1β | |||||
| - IL-6 | |||||
| Anti-inflammatory Cytokines (pg/mL in brain homogenate) | |||||
| - IL-10 | |||||
| Microglial Activation Marker | |||||
| - Iba1+ cell count/area | |||||
| Astrocyte Activation Marker | |||||
| - GFAP+ cell count/area | |||||
| NF-κB Pathway Activation | |||||
| - p-p65/p65 ratio |
Experimental Protocols
The following protocols outline a proposed study to investigate the effects of this compound in an LPS-induced neuroinflammation mouse model.
Animal Model and Housing
-
Animal Strain: C57BL/6 mice (male, 8-10 weeks old) are commonly used for LPS-induced neuroinflammation studies.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water. Acclimatize the animals for at least one week before the experiment. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of Reagents
-
This compound Solution: this compound can be dissolved in a vehicle suitable for in vivo administration. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare stock solutions and dilute to the final desired concentrations on the day of the experiment.[4]
-
Lipopolysaccharide (LPS) Solution: Dissolve LPS from Escherichia coli (e.g., serotype O111:B4) in sterile, pyrogen-free saline to the desired concentration.
Experimental Design and Procedure
This protocol describes a 7-day study, but the duration can be adjusted based on the specific research question.
Caption: Experimental workflow for evaluating this compound in a mouse model.
-
Groups:
-
Group 1: Control (Vehicle only)
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (e.g., 10 mg/kg)
-
Group 4: LPS + this compound (e.g., 20 mg/kg)
-
Group 5: LPS + Reference Drug (e.g., Ibuprofen, 20 mg/kg)
-
-
Procedure:
-
Days 1-3 (Pre-treatment): Administer this compound or vehicle intraperitoneally (i.p.) once daily.
-
Day 4 (Induction): One hour after the final pre-treatment dose, administer a single i.p. injection of LPS (e.g., 1 mg/kg) or saline to the respective groups.
-
Days 4-6 (Post-treatment): Continue daily administration of this compound or vehicle.
-
Day 7 (Assessment): Perform behavioral tests. Following the tests, euthanize the animals and collect brain tissue for biochemical and histological analysis.
-
Behavioral Assessments
-
Sickness Behavior: Monitor for signs of sickness, such as piloerection, lethargy, and reduced exploration. A scoring system can be implemented.
-
Locomotor Activity (Open Field Test): Place each mouse in the center of an open field arena and record its movement for 5-10 minutes. Analyze the total distance traveled and time spent in the center versus the periphery.
-
Short-term Spatial Memory (Y-maze): Assess spontaneous alternation behavior in a Y-maze as an indicator of cognitive function.
Biochemical Analyses
-
Tissue Preparation: Homogenize brain tissue (e.g., hippocampus and cortex) in lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenates and collect the supernatants.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) in the brain homogenates using commercially available ELISA kits.
-
Western Blot Analysis: Measure the expression and phosphorylation of proteins in the NF-κB signaling pathway (e.g., p65, IκBα) to assess pathway activation.
Immunohistochemistry
-
Tissue Processing: Perfuse mice with saline followed by 4% paraformaldehyde. Post-fix the brains, cryoprotect in sucrose, and section using a cryostat.
-
Staining: Perform immunofluorescence staining for microglial (Iba1) and astrocyte (GFAP) markers to visualize and quantify glial activation.
-
Imaging and Analysis: Capture images using a fluorescence microscope and quantify the number of activated glial cells or the stained area using image analysis software.
Proposed Mechanism of Action
Based on the known anti-inflammatory effects of Picfeltarraenin IA, it is hypothesized that this compound may exert its neuroprotective effects by inhibiting the NF-κB signaling pathway.
Caption: Proposed NF-κB signaling pathway inhibition by this compound.
In this proposed mechanism, LPS binds to Toll-like receptor 4 (TLR4) on microglial cells, initiating a downstream signaling cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the subsequent release and translocation of the NF-κB p50/p65 dimer into the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines. This compound is hypothesized to inhibit the IKK complex, thereby preventing IκBα phosphorylation and subsequent NF-κB activation, ultimately reducing the production of inflammatory mediators.
Conclusion
This compound presents a promising avenue for the development of novel therapeutics for neuroinflammatory disorders. The detailed protocols and structured data presentation templates provided in these application notes are intended to guide researchers in systematically evaluating the potential of this compound in preclinical mouse models of neuroinflammation. Further investigation into its precise molecular mechanisms and efficacy in various neurodegenerative disease models is warranted.
References
- 1. Neuroinflammation in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Underlying Inflammation in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Picfeltarraenin IB for the Study of Cholinergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB is a triterpenoid (B12794562) natural product that has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2][3] By inhibiting AChE, this compound effectively increases the concentration and duration of action of ACh in the synaptic cleft, thereby potentiating cholinergic neurotransmission. This property makes it a valuable research tool for investigating the structure and function of cholinergic pathways, which are crucial for a wide range of physiological processes including learning, memory, attention, and autonomic control. Dysregulation of cholinergic signaling is implicated in numerous neurological and psychiatric disorders, such as Alzheimer's disease, myasthenia gravis, and schizophrenia.
These application notes provide a comprehensive overview of the use of this compound as a tool for studying cholinergic systems. Included are detailed protocols for the in vitro characterization of its AChE inhibitory activity and for its application in cell-based and in vivo models to probe cholinergic signaling pathways.
Data Presentation
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Source Organism of Enzyme |
| This compound | Acetylcholinesterase (AChE) | Data not available | To be determined | e.g., Human recombinant, Electrophorus electricus |
| Donepezil (Control) | Acetylcholinesterase (AChE) | e.g., 0.02 µM | Non-competitive | Human recombinant |
Table 2: Cholinergic Receptor Binding Affinity of this compound
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Assay Type | Radioligand |
| This compound | Nicotinic α7 | Data not available | Competition Binding | e.g., [³H]-Epibatidine |
| This compound | Muscarinic M1 | Data not available | Competition Binding | e.g., [³H]-Pirenzepine |
| Nicotine (Control) | Nicotinic α7 | e.g., 1.5 nM | Competition Binding | [³H]-Epibatidine |
| Atropine (Control) | Muscarinic M1 | e.g., 0.8 nM | Competition Binding | [³H]-Pirenzepine |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound in the context of cholinergic pathways is the inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine in the synapse, resulting in enhanced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors.
References
Application Notes and Protocols for Picfeltarraenin IB Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB is a triterpenoid (B12794562) compound that has garnered interest for its potential therapeutic applications, including in cancer research. Assessing the cytotoxic effects of this compound on various cancer cell lines is a critical step in the drug development process. These application notes provide a detailed protocol for determining the cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, we present a putative signaling pathway that may be involved in its mechanism of action, based on available in silico data.
Data Presentation
Currently, there is a lack of publicly available experimental data on the half-maximal inhibitory concentration (IC50) values of this compound across different cancer cell lines. The following table is provided as a template for researchers to summarize their experimental findings and facilitate comparison across various cell types and experimental conditions.
| Cell Line | Tissue of Origin | Seeding Density (cells/well) | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 5,000 | 48 | |
| e.g., A549 | Lung Carcinoma | 4,000 | 48 | |
| e.g., HeLa | Cervical Adenocarcinoma | 3,000 | 48 | |
| e.g., PC-3 | Prostate Adenocarcinoma | 5,000 | 48 |
Caption: Template for summarizing this compound cytotoxicity data.
Experimental Protocols
MTT Cytotoxicity Assay Protocol for this compound
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using an MTT assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][2][3]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Further dilute the stock solution with a serum-free medium to create a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest drug concentration.
-
Untreated Control: Cells in a complete medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][2]
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay for this compound.
Putative Signaling Pathway
Based on in silico studies, this compound is suggested to potentially inhibit the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis (programmed cell death).
Caption: Putative EGFR-PI3K/Akt signaling pathway inhibited by this compound.
References
- 1. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BAD protein integrates survival signaling by EGFR/MAPK and PI3K/Akt kinase pathways in PTEN-deficient tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Picfeltarraenin IB Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picfeltarraenin IB is a triterpenoid (B12794562) saponin (B1150181) isolated from the herb Picria fel-terrae Lour.[1][2] It is recognized primarily as an inhibitor of acetylcholinesterase (AChE).[1][3] Emerging research also suggests its potential as an inhibitor of Phosphatidylinositol-3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), indicating its therapeutic potential in cancer and inflammation research.[2][4] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for both in vitro and in vivo applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 97230-46-1 | [1][3][5] |
| Molecular Formula | C₄₂H₆₄O₁₄ | [1][3][5] |
| Molecular Weight | 792.95 g/mol | [1][2][3][5] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [2] |
Experimental Protocols
Protocol for In Vitro Stock Solution Preparation
High-concentration stock solutions are typically prepared in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO).
3.1. Materials
-
This compound powder
-
Anhydrous, high-purity DMSO (Note: Hygroscopic DMSO can significantly reduce solubility)[1][3]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
3.2. Step-by-Step Protocol
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour to prevent condensation.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated balance.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the powder to achieve the desired stock concentration. A common high concentration is 100 mg/mL.[3]
-
Dissolution: Vortex the solution thoroughly. If precipitation occurs, gentle warming or sonication in an ultrasonic bath can be used to aid dissolution.[1]
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][3]
-
Storage: Store the aliquots as recommended in the storage and stability section.
3.3. Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
3.4. Molarity Calculations for Stock Solutions The following table provides volumes of DMSO needed to prepare common stock concentrations from 1 mg of solid this compound (MW = 792.95 g/mol ).
| Target Concentration | Volume of DMSO to Add to 1 mg |
| 1 mM | 1.2611 mL |
| 5 mM | 0.2522 mL |
| 10 mM | 0.1261 mL |
| 100 mM | 0.0126 mL |
Calculations are based on the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L)). Data derived from[1].
Protocols for In Vivo Working Solution Preparation
For animal studies, the DMSO stock solution must be further diluted into a biocompatible vehicle. The final concentration of DMSO should be kept low to avoid toxicity. Below are established formulations.[1]
| Protocol | Vehicle Composition | Final Solubility | Procedure |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (2.62 mM) | Add each solvent one by one. Example for 1 mL: To 100 µL of a 20.8 mg/mL DMSO stock, add 400 µL PEG300 (mix), then 50 µL Tween-80 (mix), then 450 µL Saline. |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (2.62 mM) | Add each solvent one by one. Example for 1 mL: Add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL Corn oil and mix evenly. |
| 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (2.62 mM) | Add each solvent one by one. Example for 1 mL: Add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline and mix evenly. |
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Conditions | Reference |
| Solid Powder | 2-8 °C | 3 years (at -20°C) | Protect from light | [3][5][6] |
| Stock Solution in DMSO | -80 °C | 6 months - 1 year | Protect from light; avoid freeze-thaw | [1][3] |
| Stock Solution in DMSO | -20 °C | 1 month | Protect from light; avoid freeze-thaw | [1][3] |
Biological Context and Signaling Pathways
This compound is known to inhibit AChE and has been shown to be a potential inhibitor of the PI3K/AKT pathway, which is downstream of EGFR.[2][4] The related compound, Picfeltarraenin IA, inhibits inflammation via the NF-κB pathway.[7][8]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: Potential inhibition of the PI3K/AKT pathway by this compound.
Canonical NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes.
Caption: Overview of the canonical NF-κB inflammatory signaling pathway.
Safety Precautions
-
This compound should be handled by trained personnel in a laboratory setting.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The related compound Picfeltarraenin IA is classified as "Fatal if swallowed" (H300), so similar precautions should be taken with this compound.[9]
-
Consult the Safety Data Sheet (SDS) from your supplier for complete safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:97230-46-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Picfeltarraenin IA | CAS:97230-47-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 6. alkalisci.com [alkalisci.com]
- 7. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Picfeltarraenin IA | C41H62O13 | CID 91884878 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Picfeltarraenin IB Concentration for Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Picfeltarraenin IB in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a triterpenoid (B12794562) natural product isolated from Picria fel-terrae. Its primary established mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[1] This activity suggests potential applications in neurodegenerative diseases, inflammation, and cancer.[1]
Q2: What are the potential signaling pathways affected by this compound?
A2: While direct experimental evidence for this compound is limited, related compounds and computational studies suggest it may influence several key signaling pathways:
-
NF-κB Pathway: A related compound, Picfeltarraenin IA, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the NF-κB pathway in A549 lung cancer cells.[2]
-
EGFR and PI3K/Akt Pathways: An in silico (computational) study has suggested that this compound may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[3] It is important to note that these findings require experimental validation.
Q3: What is a recommended starting concentration range for this compound in cell culture?
A3: Based on studies with the related compound Picfeltarraenin IA, a starting concentration range of 0.1 to 10 µM is recommended for initial experiments in A549 cells.[2] However, the optimal concentration is highly cell-type dependent and should be determined empirically for your specific cell line.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it at -20°C or -80°C. To avoid precipitation and minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.1%.
Troubleshooting Guide
Q1: I am not observing any effect of this compound on my cells. What should I do?
A1: There are several potential reasons for a lack of effect:
-
Concentration is too low: The optimal concentration of this compound can vary significantly between cell lines. You may need to perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar).
-
Compound instability: Ensure your stock solution is properly stored and has not degraded. Prepare fresh dilutions from your stock for each experiment.
-
Cell line resistance: Your cell line may be inherently resistant to the effects of this compound. Consider testing a different cell line that is known to be sensitive to AChE inhibitors or compounds affecting the NF-κB, EGFR, or PI3K pathways.
-
Incorrect experimental endpoint: The endpoint you are measuring (e.g., cell viability at 24 hours) may not be optimal for observing the effects of this compound. Consider different time points or alternative assays, such as apoptosis or cell cycle analysis.
Q2: I am observing significant cytotoxicity even at low concentrations of this compound. How can I mitigate this?
A2: High cytotoxicity can be addressed by:
-
Lowering the concentration range: Your initial concentrations may be too high for your specific cell line. Start with a much lower concentration range in your next dose-response experiment.
-
Reducing incubation time: The cytotoxic effects of this compound may be time-dependent. Try reducing the duration of exposure.
-
Checking for solvent toxicity: Ensure that the final concentration of DMSO in your culture medium is not exceeding 0.1%, as higher concentrations can be toxic to cells.
-
Assessing for apoptosis: The observed cytotoxicity may be due to the induction of apoptosis. You can confirm this using assays such as Annexin V/PI staining.
Q3: My results with this compound are inconsistent between experiments. What are the possible causes?
A3: Inconsistent results can be due to several factors:
-
Variations in cell culture conditions: Ensure consistency in cell passage number, seeding density, and media composition between experiments.
-
Inaccurate dilutions: Prepare fresh serial dilutions of this compound for each experiment to avoid inaccuracies from repeated freeze-thaw cycles or storage of diluted solutions.
-
Biological variability: Inherent biological variability can contribute to differences between experiments. It is important to include appropriate controls and perform multiple biological replicates.
Data Presentation
Table 1: Effect of Picfeltarraenin IA on LPS-Induced Cytokine Production in A549 Cells
| Parameter | Cell Line | Concentration Range | Observed Effect | Reference |
| Inhibition of PGE2 and IL-8 production | A549 | 0.1 - 10 µM | Concentration-dependent inhibition | [2] |
Table 2: Predicted Inhibitory Activity of this compound (In Silico Data)
| Target | Method | Result | Reference |
| EGFR | Molecular Docking | Potential Inhibitor | [3] |
| PI3K | Molecular Docking | Potential Inhibitor | [3] |
Table 3: Experimentally Determined IC50 Values of this compound
| Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| Data not available |
Note: There is currently no publicly available experimental data on the IC50 values of this compound in cancer cell lines.
Experimental Protocols
1. Protocol for Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT or XTT)
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A common starting range is a 2-fold serial dilution from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
2. General Protocol for Investigating the Effect of this compound on Signaling Pathways via Western Blotting
-
Materials:
-
Your cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against your proteins of interest (e.g., p-NF-κB, NF-κB, p-Akt, Akt, p-EGFR, EGFR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in larger format plates and treat with this compound at the desired concentration(s) and for the appropriate time. Include a vehicle control. If investigating inhibitory effects, you may need to stimulate the pathway of interest (e.g., with LPS for the NF-κB pathway or EGF for the EGFR pathway).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the effect of this compound on the expression and phosphorylation of your target proteins.
-
Visualizations
Caption: Proposed signaling pathways of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting Picfeltarraenin IB aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Picfeltarraenin IB aggregation in solution.
Troubleshooting Guides
This section provides detailed guidance in a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
Issue 1: Immediate Precipitation of this compound Upon Dilution in Aqueous Buffer
Question: I dissolved this compound in DMSO to create a stock solution. When I dilute it into my aqueous experimental buffer (e.g., PBS), a precipitate forms immediately. What is causing this and how can I resolve it?
Answer:
Immediate precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common challenge with hydrophobic compounds like this compound. This phenomenon, often referred to as "antisolvent precipitation," occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the DMSO is diluted, the solvent environment changes rapidly, causing the compound to crash out of solution.
Here are several strategies to troubleshoot and prevent this issue:
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize the Dilution Method: Instead of a single-step dilution, perform a serial dilution. This gradual change in the solvent composition can help maintain the compound's solubility.
-
Utilize Co-solvents: Incorporate a water-miscible organic co-solvent in your final buffer. However, ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect the biological outcome.
-
Adjusting pH: The solubility of some compounds is pH-dependent. While specific data for this compound is limited, you can experimentally determine the optimal pH for its solubility within the tolerated range of your assay.
-
Sonication and Warming: After dilution, briefly sonicating the solution or warming it to 37°C can help re-dissolve any precipitate that has formed.[1]
Issue 2: this compound Precipitates Over Time in Cell Culture Media
Question: My this compound solution is initially clear after dilution in cell culture media, but I observe precipitation after a few hours of incubation. Why does this happen and what can I do?
Answer:
Time-dependent precipitation in complex biological media like cell culture medium can be influenced by several factors, including interactions with media components, temperature, and pH shifts.
Here are some troubleshooting steps:
-
Reduce Incubation Time: If your experimental design permits, shortening the incubation time of this compound with the cells may be a viable solution.
-
Serum Protein Binding: this compound may bind to proteins in fetal bovine serum (FBS), which can sometimes lead to the formation of insoluble complexes. Consider reducing the FBS percentage, while ensuring it does not negatively impact cell viability.
-
Use of Solubilizing Agents: As with immediate precipitation, the use of solubilizing agents can help maintain the compound in solution over longer periods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound is a triterpenoid (B12794562) natural product. It is known to be an acetylcholinesterase (AChE) inhibitor and has potential applications in the treatment of herpes infections, cancer, and inflammation. It is a white to off-white solid with a molecular weight of 792.95 g/mol and a chemical formula of C42H64O14.
Q2: What is the solubility of this compound?
A2: this compound is sparingly soluble in aqueous solutions but is highly soluble in DMSO (up to 250 mg/mL with the aid of ultrasonication). It is crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly reduce its solubility.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO. For example, a 10 mM stock solution can be prepared by dissolving 7.93 mg of this compound in 1 mL of DMSO. Store stock solutions at -20°C or -80°C, protected from light. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q4: How can I detect and quantify the aggregation of this compound?
A4: Several biophysical techniques can be used to detect and quantify aggregation:
-
Visual Inspection: The simplest method is to look for turbidity or visible precipitates.
-
UV-Vis Spectroscopy: Aggregation can cause changes in the UV-Vis absorption spectrum.
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size distribution of particles in a solution. An increase in particle size over time or with increasing concentration is indicative of aggregation.
Data Presentation
The following table provides a representative example of how to present quantitative data when assessing the solubility of this compound under different buffer conditions. Note: This data is illustrative and not based on specific experimental results for this compound found in the search results.
| Buffer System (pH 7.4) | Co-solvent | This compound Concentration (µM) | Observation (at 2 hours) | Turbidity (OD at 600 nm) |
| PBS | None | 10 | Precipitate | 0.85 |
| PBS | 0.5% DMSO | 10 | Clear Solution | 0.05 |
| PBS | 1% PEG300 | 10 | Clear Solution | 0.04 |
| DMEM + 10% FBS | 0.5% DMSO | 10 | Slight Haze | 0.12 |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using a Co-solvent
This protocol describes the preparation of a 10 µM working solution of this compound in a final buffer containing 0.5% DMSO.
-
Prepare a 2 mM stock solution of this compound in 100% anhydrous DMSO.
-
In a sterile microcentrifuge tube, add 995 µL of your desired aqueous buffer (e.g., PBS).
-
Add 5 µL of the 2 mM this compound stock solution to the buffer.
-
Vortex the solution gently for 10-15 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
Protocol 2: Assessing Aggregation using Turbidity Measurement
This protocol provides a simple method to quantify the aggregation of this compound by measuring the turbidity of the solution.
-
Prepare a serial dilution of this compound in your desired buffer in a 96-well clear-bottom plate. Include a buffer-only control.
-
Incubate the plate under your experimental conditions (e.g., 37°C for 2 hours).
-
Measure the absorbance of each well at a wavelength of 600 nm using a plate reader.
-
An increase in absorbance compared to the buffer-only control indicates an increase in turbidity due to aggregation.
Mandatory Visualization
Signaling Pathway
This compound is an acetylcholinesterase (AChE) inhibitor. Its anti-inflammatory effects are likely mediated through the NF-κB signaling pathway, similar to the related compound Picfeltarraenin IA. The following diagram illustrates a plausible mechanism of action.
Caption: Proposed signaling pathway for this compound.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting this compound aggregation.
Caption: Workflow for troubleshooting this compound aggregation.
References
Picfeltarraenin IB stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Picfeltarraenin IB. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and proper handling of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under specific temperature conditions to ensure its long-term stability. Recommendations from various suppliers are summarized below. For optimal shelf life, storing the powder at -20°C for up to 3 years is recommended.
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution is dependent on the storage temperature and the solvent used. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation. For solutions prepared in DMSO, storage at -80°C is recommended for longer-term stability.[1][2] Always protect solutions from light.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] It is important to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.[1][2] For a 10 mM stock solution, you would dissolve 7.93 mg of this compound in 1 mL of DMSO.
Q4: Are there any special handling precautions for this compound?
A4: Yes, this compound is a potent compound and should be handled with care. It is classified with a GHS06 hazard symbol for acute toxicity (oral).[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, and safety glasses), are essential.
Data Presentation: Stability and Storage Conditions
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Duration | Source |
| -20°C | 3 years | Selleck Chemicals |
| 2-8°C | Long-term | PhytoLab, Alkali Scientific[3][4] |
| 4°C (protect from light) | Not specified | MedChemExpress[1] |
Table 2: Storage Conditions for this compound in Solvent (DMSO)
| Storage Temperature | Duration | Special Instructions | Source |
| -80°C | 1 year | Aliquot to avoid freeze-thaw | Selleck Chemicals |
| -80°C | 6 months | Protect from light | MedChemExpress[1] |
| -20°C | 1 month | Protect from light | MedChemExpress, Selleck Chemicals[1][2] |
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
-
Question: I dissolved this compound in DMSO, but a precipitate formed when I added it to my aqueous cell culture medium. What should I do?
-
Answer: This is a common issue with hydrophobic compounds like triterpenoid (B12794562) glycosides. The precipitation, often called "crashing out," occurs because the compound is less soluble in the aqueous medium as the DMSO is diluted.
Solutions:
-
Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C to enhance solubility.
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution in a smaller volume of warm media first. Add this intermediate dilution to the final volume.
-
Increase Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to facilitate rapid dispersal.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept low (ideally below 0.5%) to minimize both toxicity and precipitation. This may require preparing a more dilute initial stock solution.
-
Consider Solubilizing Agents: For in vivo studies, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[1]
-
Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays
-
Question: My experimental results with this compound are highly variable. What could be the cause?
-
Answer: Inconsistent results can stem from compound instability, improper handling, or interference with assay components.
Solutions:
-
Aliquot Stock Solutions: Repeated freeze-thaw cycles can degrade the compound. Prepare single-use aliquots of your stock solution to maintain its integrity.
-
Protect from Light: Store stock solutions in light-protected tubes, as this compound may be light-sensitive.[1]
-
Freshly Prepare Working Solutions: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] For in vitro assays, dilute the stock solution just before adding it to the cells.
-
Assay Interference: Triterpenoids can sometimes interfere with cell viability assays like MTT by directly reducing the tetrazolium salt. If you observe a color change in "compound only" control wells (no cells), consider washing the cells with PBS to remove the compound before adding the assay reagent or switching to an alternative assay like the Sulforhodamine B (SRB) or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: The molecular weight of this compound is 792.95 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 792.95 g/mol = 0.00793 g = 7.93 mg
-
-
Dissolution:
-
Weigh out 7.93 mg of solid this compound.
-
Add 1 mL of anhydrous (newly opened) DMSO.
-
Vortex thoroughly to ensure complete dissolution. If needed, brief sonication in a water bath can aid dissolution.[1]
-
-
Storage:
Protocol 2: General Method for Assessing Stability by HPLC
This protocol provides a framework for developing a stability-indicating HPLC method to assess the degradation of this compound over time.
-
Preparation of Standards and Samples:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to a working concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
To assess stability, incubate aliquots of the working solution under different conditions (e.g., 4°C, room temperature, 37°C) and at various time points (e.g., 0, 24, 48, 72 hours).
-
-
HPLC System and Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (likely around 210-230 nm for the triterpenoid backbone).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
At each time point, inject the stored sample onto the HPLC.
-
Monitor the peak area of the parent this compound peak. A decrease in the peak area over time indicates degradation.
-
Observe the appearance of new peaks in the chromatogram, which would correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Picfeltarraenin's inhibition of the NF-κB signaling pathway.
References
- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of triterpenoids with cell and tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Picfeltarraenin IB degradation in experiments
Welcome to the Technical Support Center for Picfeltarraenin IB. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common problems that may arise from the improper handling and storage of this compound, leading to its degradation and subsequent inconsistent experimental results.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity (e.g., reduced acetylcholinesterase inhibition) | Degradation of this compound stock solution: • Improper storage temperature. • Exposure to light. • Multiple freeze-thaw cycles. • Extended storage beyond recommended period. | Follow proper storage protocols: • For long-term storage (up to 6 months), store the solid compound or stock solutions at -80°C.[1] • For short-term storage (up to 1 month), -20°C is acceptable.[1] • Always protect from light. [1] • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Precipitation or cloudiness in working solutions | Poor solubility or compound degradation: • Incorrect solvent or buffer for dilution. • pH of the buffer is not optimal for stability. Saponins (B1172615) can be unstable in acidic or alkaline conditions. • Supersaturation of the compound. | Ensure proper dissolution and buffer conditions: • Use fresh, high-quality solvents. For in vitro stock solutions, DMSO is commonly used.[1] • For in vivo working solutions, carriers like corn oil, or formulations with PEG300, Tween-80, and saline can be used.[1] • Maintain a neutral pH (around 7.0-7.5) for aqueous buffers, as saponins are generally most stable at neutral pH. • If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1] |
| Inconsistent results in acetylcholinesterase (AChE) assays | Assay conditions affecting compound stability or enzyme kinetics: • Suboptimal pH of the assay buffer (typically 7.5-8.0 for AChE assays).[2] • Incorrect incubation temperature. • Degradation of other assay reagents (e.g., substrate, DTNB).[2] | Optimize and standardize assay conditions: • Verify the pH of your assay buffer before each experiment.[2] A common buffer is 0.1 M Sodium Phosphate Buffer, pH 8.0.[2] • Maintain a consistent temperature (e.g., 25°C or 37°C) throughout the assay.[2] • Prepare fresh substrate (e.g., acetylthiocholine (B1193921) iodide) and DTNB solutions for each experiment.[2] • Always run positive and negative controls to ensure the assay is performing correctly. |
| Variability between experimental replicates | Degradation of this compound in working solutions during the experiment: • Prolonged exposure to room temperature and light on the benchtop. • Instability in the chosen experimental buffer over time. | Minimize exposure to harsh conditions: • Prepare working solutions fresh on the day of the experiment. • Keep solutions on ice and protected from light as much as possible during the experiment. • If the experiment is lengthy, consider preparing fresh dilutions for later time points. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid or in a suitable solvent under the following conditions, always protected from light.[1]
| Storage Condition | Temperature | Duration |
| Long-term | -80°C | Up to 6 months |
| Short-term | -20°C | Up to 1 month |
Q2: How should I prepare stock and working solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent and then dilute it to the final concentration in your experimental buffer or medium.
-
Stock Solution: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound.[1] Ensure you are using anhydrous, high-purity DMSO.
-
Working Solution: For in vitro experiments, dilute the DMSO stock solution into your aqueous buffer or cell culture medium. Keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo experiments, specific formulations are recommended, such as dilution of the DMSO stock into corn oil or a mixture of PEG300, Tween-80, and saline.[1] Always prepare working solutions fresh for each experiment.
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: It is strongly advised to avoid multiple freeze-thaw cycles, as this can lead to the degradation of the compound. To prevent this, you should aliquot your stock solution into smaller, single-use volumes after preparation and before freezing.
Q4: What is the optimal pH for working with this compound in aqueous solutions?
A4: While specific data for this compound is limited, saponins are generally most stable in neutral pH conditions. Acidic or alkaline conditions can lead to hydrolysis of the glycosidic bonds. Therefore, it is recommended to use buffers with a pH between 7.0 and 7.5 for your experiments.
Q5: My experimental results are inconsistent. How can I determine if this compound degradation is the cause?
A5: To troubleshoot inconsistent results, consider the following workflow:
Experimental Protocols
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol provides a detailed methodology for a common colorimetric assay to measure AChE activity and inhibition by compounds like this compound.[2]
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[2]
-
AChE Solution: Prepare a stock solution of acetylcholinesterase from electric eel in the assay buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes (a common starting point is 0.1-0.25 U/mL).[2]
-
Substrate Solution (ATCI): Prepare a 14-15 mM stock solution of acetylthiocholine iodide in deionized water. Prepare this solution fresh before use.[2]
-
Ellman's Reagent (DTNB): Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer. Protect from light and store at 4°C.[2]
-
Inhibitor (this compound): Prepare a stock solution in DMSO. Perform serial dilutions in the assay buffer to obtain the desired concentration range. Ensure the final DMSO concentration in the assay is below 0.5%.
2. Assay Procedure (96-well plate format):
-
Plate Setup: Designate wells for blanks (assay buffer only), negative controls (enzyme, no inhibitor), positive controls (enzyme with a known AChE inhibitor), and your test compound (enzyme with this compound at various concentrations).
-
Reagent Addition:
-
Add 20 µL of DTNB solution to all wells.
-
Add 10 µL of your inhibitor dilution (or vehicle for negative control) to the appropriate wells.
-
Add 10 µL of AChE solution to all wells except the blanks.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve. The percent inhibition can be calculated using the following formula: % Inhibition = [(V_neg_control - V_inhibitor) / V_neg_control] * 100
Signaling Pathway
Picfeltarraenin IA, a compound closely related to this compound, has been shown to inhibit inflammation by suppressing the NF-κB signaling pathway.[3] This pathway is a key regulator of inflammatory responses.
References
Technical Support Center: Minimizing Picfeltarraenin IB Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing Picfeltarraenin IB-induced toxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from Picria fel-terrae.[1][2] Its primary known mechanism of action is the inhibition of acetylcholinesterase (AChE).[1][2] Emerging in silico evidence also suggests that this compound may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), key proteins in signaling pathways that regulate cell growth, proliferation, and survival.
Q2: What are the common signs of this compound-induced toxicity in cell culture?
Common signs of toxicity include:
-
Reduced cell viability: A significant decrease in the number of live cells.
-
Morphological changes: Cells may appear rounded, shrunken, detached from the culture surface, or show membrane blebbing.
-
Induction of apoptosis or necrosis: Depending on the concentration and cell type, this compound may induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[3]
-
Inhibition of cell proliferation: A decrease in the rate of cell division.
Q3: How can I determine the optimal, non-toxic working concentration of this compound for my cell line?
The optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the 50% inhibitory concentration (IC50). A common method for this is the MTT assay. Start with a broad range of concentrations to identify a suitable experimental window.
Q4: What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound for in vitro studies. It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q5: How can I mitigate the toxicity of this compound in my experiments?
Several strategies can be employed:
-
Optimize concentration and exposure time: Use the lowest effective concentration for the shortest possible duration.
-
Serum concentration: The presence of serum proteins can sometimes reduce the effective concentration of a compound by binding to it. Experimenting with different serum concentrations may be beneficial.
-
Co-treatment with protective agents: Depending on the mechanism of toxicity, co-treatment with antioxidants or other cytoprotective agents could be explored.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations.
| Possible Cause | Troubleshooting Tip |
| High cell line sensitivity | Your cell line may be particularly sensitive. Perform a thorough dose-response analysis to determine a very narrow non-toxic working concentration range. |
| Solvent toxicity | Ensure the final DMSO concentration is below 0.1%. Prepare serial dilutions of your stock solution to minimize the volume of DMSO added. Always run a vehicle control. |
| Compound instability | Prepare fresh dilutions of this compound for each experiment from a fresh stock to avoid degradation into potentially more toxic byproducts. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Tip |
| Variability in cell culture conditions | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. |
| Inconsistent compound preparation | Prepare a large stock solution of this compound, aliquot it, and store it at -80°C to be used for a series of experiments. Avoid repeated freeze-thaw cycles. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
Quantitative Data Summary
Table 1: Representative Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (h) | Representative IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 48 | 15.5 |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 22.1 |
| HeLa | Cervical Carcinoma | MTT | 48 | 18.9 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 25.3 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Apoptosis vs. Necrosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways
References
Picfeltarraenin IB experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter during experiments with Picfeltarraenin IB.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a triterpenoid (B12794562) natural product.[1] Its primary known mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2]
Q2: What are the potential therapeutic applications of this compound?
Research suggests that this compound may have therapeutic potential in the treatment of herpes infections, cancer, and inflammation.[1][2]
Q3: What are some common sources of experimental variability when working with this compound?
While specific studies on the experimental variability of this compound are limited, general sources of variability for natural compounds of this class can include:
-
Compound Solubility: Incomplete solubilization of this compound can lead to inaccurate concentrations and inconsistent results.
-
Compound Stability: Degradation of the compound due to improper storage or handling can affect its activity.
-
Assay Conditions: Variations in buffer composition, pH, temperature, and incubation times can impact experimental outcomes.
-
Cell Line Health and Passage Number: The physiological state of the cells used in experiments can significantly influence their response.
-
Purity of the Compound: Impurities in the this compound sample can lead to off-target effects.
Q4: Is this compound soluble in aqueous solutions?
This compound has low aqueous solubility. It is typically dissolved in organic solvents like DMSO for the preparation of stock solutions.[2] For in vivo or cell-based assays, specific formulations using co-solvents like PEG300, Tween-80, or corn oil are often necessary.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Activity
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Ensure complete dissolution of this compound in the initial solvent before making further dilutions. Use fresh DMSO as it can absorb moisture, which reduces solubility.[2] Consider using a vortex or sonication to aid dissolution. For aqueous buffers, ensure the final DMSO concentration is low and consistent across experiments. |
| Compound Degradation | Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Cell Health | Monitor cell viability and morphology. Ensure cells are in the logarithmic growth phase and use a consistent passage number for all experiments. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Incomplete Mixing | Vortex working solutions and assay plates thoroughly before incubation and reading. |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of microplates, or fill them with a blank solution (e.g., media or buffer) to minimize evaporation and temperature gradients. |
| Inconsistent Incubation Times | Use a multichannel pipette or a repeating pipette to minimize the time difference when adding reagents to different wells. Stagger the addition of reagents to ensure consistent incubation times across the plate. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol is adapted from information provided by commercial suppliers.[1][2]
1. Stock Solution (100 mg/mL in DMSO):
- Weigh the required amount of this compound powder.
- Add fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL.[2]
- Vortex or sonicate until the powder is completely dissolved.
- Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Working Solution for In Vitro Assays:
- Thaw an aliquot of the stock solution.
- Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer.
- Note: Ensure the final concentration of DMSO is low (typically <0.5%) and non-toxic to your cells. Include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments.
3. Formulation for In Vivo Studies (Example with PEG300, Tween-80, and Saline): [1]
- Prepare a stock solution in DMSO (e.g., 20.8 mg/mL).
- For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
- Add 50 µL of Tween-80 and mix thoroughly.
- Add 450 µL of saline to reach the final volume of 1 mL and mix until a clear solution is formed.
General Acetylcholinesterase (AChE) Inhibition Assay Protocol
This is a generalized protocol based on the known mechanism of action of this compound.
-
Prepare Reagents:
-
AChE enzyme solution.
-
Substrate solution (e.g., Acetylthiocholine iodide).
-
Ellman's reagent (DTNB) for colorimetric detection.
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
This compound working solutions at various concentrations.
-
Positive control (e.g., Donepezil).
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the this compound working solutions or the positive/vehicle control to the respective wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the substrate solution to initiate the reaction.
-
Add DTNB.
-
Monitor the absorbance at a specific wavelength (e.g., 412 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of AChE inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Quantitative Data
| Property | Value | Source |
| Molecular Weight | 792.95 g/mol | [2] |
| Solubility in DMSO | ≥ 100 mg/mL (126.11 mM) | [2] |
| In Vivo Formulation (Example) | ≥ 2.08 mg/mL in DMSO/PEG300/Tween-80/Saline | [1] |
Signaling Pathways and Workflows
The anti-inflammatory effects of this compound may be mediated through the NF-κB signaling pathway. This is based on studies of the related compound, Picfeltarraenin IA, which was shown to inhibit LPS-induced inflammatory cytokine production via this pathway.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Picfeltarraenin IB Dissolution in DMSO
This guide provides detailed protocols and troubleshooting advice for dissolving Picfeltarraenin IB in Dimethyl Sulfoxide (DMSO) for research applications.
Solubility Data
Quantitative solubility information for this compound is summarized below.
| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| This compound | DMSO | 100 | 126.11 | Selleck Chemicals[1] |
Experimental Protocol: Preparing a Stock Solution of this compound in DMSO
This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO (Biotechnology grade or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
-
Solvent Equilibration: Allow both the this compound vial and the sealed bottle of anhydrous DMSO to come to room temperature.
-
Volume Calculation: Determine the required volume of DMSO to add to achieve your desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: ~792.9 g/mol ), you would add 126.1 µL of DMSO.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Check the solution against a light source to see if all solid particles have dissolved, resulting in a clear solution.
-
Further Dissolution (if necessary): If the compound has not fully dissolved, you can employ the following methods:
-
Storage: Once fully dissolved, store the stock solution in small aliquots to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Always protect the solution from light.
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter when working with this compound and DMSO.
Q1: My this compound is not dissolving completely in DMSO, even at a concentration that should be soluble. What could be the problem?
A1: Several factors could be affecting the solubility. Here are some troubleshooting steps:
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] Absorbed water can significantly decrease its ability to dissolve certain organic compounds.[1] Always use fresh, anhydrous, high-purity DMSO from a recently opened bottle.[2]
-
Inadequate Mixing: Ensure you have vortexed the solution vigorously for a sufficient amount of time.
-
Low Temperature: Try gently warming the solution in a 37°C water bath for 5-10 minutes to increase the kinetic energy and aid dissolution.[2]
-
Sonication: Using a water bath sonicator can help break up compound aggregates and facilitate dissolution.[2]
Q2: The compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out" or "salting out," which occurs when a compound is poorly soluble in the aqueous environment of the media.[3] To prevent this:
-
Use Pre-warmed Media: Always add your compound stock to cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[3]
-
Perform Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly into the media, perform an intermediate dilution step. You can make serial dilutions of your stock in DMSO first before the final dilution into the aqueous medium.[2][4]
-
Rapid Mixing: Add the DMSO stock to the pre-warmed medium while gently vortexing or swirling the tube.[3] This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Lower Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1% and no higher than 0.5%, to avoid cellular toxicity.[3][5] This may require preparing a more dilute initial stock solution.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid cytotoxic effects.[3][4][5] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples, but without the dissolved compound.
Q4: How should I store my this compound stock solution in DMSO?
A4: To maintain the stability and efficacy of your compound, store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate and degrade.
Visualized Workflows
The following diagrams illustrate key processes for dissolving and diluting this compound.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Logic diagram for troubleshooting precipitation during aqueous dilution.
References
Technical Support Center: Picfeltarraenin IB Experiments
Introduction to Picfeltarraenin IB
This compound is a triterpenoid (B12794562) compound originally isolated from Picria fel-terrae Lour.[1]. It has been identified as an acetylcholinesterase (AChE) inhibitor and is under investigation for its potential therapeutic applications in the treatment of cancer, inflammation, and herpes infections[1][2]. In an oncological context, this compound is being explored for its ability to modulate key signaling pathways involved in cell survival and proliferation. This guide addresses common experimental challenges and provides troubleshooting for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous cell culture medium. What should I do?
A1: This is a common issue with hydrophobic small molecules. The recommended first step is to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO)[3]. From this stock, you can make serial dilutions into your experimental medium. It's critical to ensure the final DMSO concentration in your cell culture is low (typically <0.5% v/v) to avoid solvent-induced toxicity[4]. If precipitation occurs upon dilution, consider using a co-solvent system or adjusting the pH if the compound has ionizable groups[3][5].
Q2: I'm observing high variability in my cell viability assay results between replicate wells. What could be the cause?
A2: High variability in cell viability assays can stem from several factors. "Edge effects," where wells on the periphery of the plate evaporate more quickly, can be a cause[6]. To mitigate this, avoid using the outer wells of the plate and fill them with sterile PBS or media instead. Inconsistent cell seeding is another common culprit; ensure you have a homogenous single-cell suspension before plating[7]. Finally, variability can be introduced by incomplete solubilization of formazan (B1609692) crystals in MTT assays or bubble formation in plates used for luminescence-based assays[6][8].
Q3: My Western blot for the target of this compound shows no change in phosphorylation after treatment, but I see a clear effect on cell viability. Why?
A3: This discrepancy can arise from several possibilities. It's possible the inhibitor is not effectively reaching its target in the in vitro kinase assay at the concentrations tested[9]. Another consideration is that the observed effect on cell viability may be due to off-target effects of this compound, where it interacts with other kinases or cellular pathways[10][11]. To investigate this, consider performing a broader kinase inhibitor screen or using a structurally different inhibitor for the same target to see if the phenotype is consistent[11].
Q4: I'm seeing a high percentage of Annexin V-positive and Propidium Iodide (PI)-positive cells soon after treatment. Is this expected?
A4: The appearance of a large double-positive population (Annexin V+/PI+) shortly after treatment may indicate that the cells are rapidly undergoing secondary necrosis following apoptosis, or that the concentration of this compound is high enough to induce necrosis directly[12][13]. It is recommended to perform a time-course experiment to capture the early apoptotic phase (Annexin V+/PI-)[14]. Additionally, ensure gentle cell handling during the staining process, as excessive mechanical stress can damage cell membranes and lead to false positives for PI staining[15].
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Signal or No Dose-Response | 1. Compound Inactivity: The compound may have degraded. 2. Cell Line Resistance: The cell line may not be sensitive to the compound's mechanism of action. 3. Suboptimal Assay Conditions: Incorrect cell seeding density or incubation time. | 1. Confirm Compound Integrity: Prepare fresh stock solutions and store them properly.[7] 2. Use a Positive Control: Test the compound on a known sensitive cell line.[7] 3. Optimize Assay Parameters: Titrate cell seeding density and perform a time-course experiment.[7] |
| High Background Signal | 1. Compound Interference: The compound may be colored or have reducing properties, interfering with the MTT assay.[6] 2. Contamination: Microbial contamination can lead to false signals. | 1. Include a "Compound Only" Control: Add the compound to media without cells to check for direct effects on the assay reagents.[6][8] 2. Microscopic Inspection: Regularly check cell cultures for any signs of contamination. |
| Unexpected Increase in Viability | 1. Off-Target Effects: The compound may be activating pro-survival pathways.[11] 2. Hormetic Response: Some compounds can have a stimulatory effect at low concentrations. | 1. Investigate Off-Target Effects: Use a lower concentration range and consider orthogonal assays to confirm the phenotype.[11] 2. Wider Dose-Response: Perform a dose-response curve over a broader range of concentrations. |
Apoptosis Assays (e.g., Annexin V, Caspase-Glo)
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| High Background in Negative Controls | 1. Spontaneous Apoptosis: Cells may be unhealthy due to over-confluency or nutrient deprivation.[15] 2. Reagent Concentration: Excessive concentration of Annexin V or caspase substrate. | 1. Maintain Healthy Cultures: Use cells in the logarithmic growth phase and ensure optimal culture conditions.[16] 2. Titrate Reagents: Determine the optimal concentration of staining reagents to minimize non-specific binding.[17] |
| Weak or No Apoptotic Signal | 1. Incorrect Timing: The assay was performed too early or too late to detect the peak apoptotic response.[17] 2. Reagent Degradation: Improper storage of assay components. | 1. Time-Course Experiment: Harvest cells at multiple time points after treatment to identify the optimal window for apoptosis detection.[14] 2. Check Reagent Integrity: Use a positive control (e.g., staurosporine) to ensure the assay is working correctly.[16] |
| Inconsistent Results | 1. Cell Clumping: Aggregated cells can lead to inaccurate flow cytometry readings. 2. Loss of Adherent Cells: Floating apoptotic cells may have been discarded during media changes. | 1. Ensure Single-Cell Suspension: Gently triturate or filter cell suspensions before staining and analysis.[17] 2. Collect Supernatant: For adherent cells, collect the supernatant containing floating cells and combine it with the adherent population.[4][15] |
Western Blotting
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Weak or No Signal | 1. Low Target Protein Expression: The protein of interest may be expressed at low levels in your cell line. 2. Inefficient Antibody Binding: The primary or secondary antibody concentration is too low. | 1. Increase Protein Load: Load a higher amount of total protein per well.[18] 2. Optimize Antibody Dilutions: Titrate the primary and secondary antibody concentrations. |
| High Background | 1. Insufficient Blocking: The blocking step was not long enough or the blocking agent is not optimal.[18] 2. Excessive Antibody Concentration: The primary or secondary antibody concentration is too high. | 1. Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[19] 2. Reduce Antibody Concentration: Use a more diluted antibody solution.[18] |
| Non-Specific Bands | 1. Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. 2. Protein Degradation: Samples were not handled properly, leading to protein breakdown. | 1. Use a More Specific Antibody: Validate the antibody using a positive and negative control. 2. Add Protease Inhibitors: Always include protease and phosphatase inhibitors in your lysis buffer. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: For adherent cells, collect both the floating cells from the supernatant and the adherent cells by gentle trypsinization.[17]
-
Washing: Wash the combined cell population with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.[12]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Western Blotting for Target Engagement
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway inhibited by this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. FAQ: Caspase-Glo® 3/7 Assay System [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Picfeltarraenin IB and Donepezil: A Comparative Guide to Acetylcholinesterase Inhibition Efficacy
For researchers and professionals in the field of drug development, particularly those focused on neurodegenerative diseases, the identification and characterization of potent acetylcholinesterase (AChE) inhibitors are of paramount importance. This guide provides a comparative analysis of the AChE inhibition efficacy of Picfeltarraenin IB, a natural triterpenoid, and Donepezil, a well-established synthetic drug. While quantitative data for this compound is limited in publicly available literature, this guide consolidates the existing information and presents a standardized experimental protocol for evaluating AChE inhibition.
Quantitative Comparison of Inhibitory Potency
The efficacy of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
| Compound | IC50 (AChE Inhibition) | Notes |
| Donepezil | 6.7 nM[1] | In vitro, against rat brain AChE.[1] |
| 8.12 nM | Against bovine AChE. | |
| 11.6 nM | Against human AChE. | |
| This compound | Data not available | One study reported that this compound exhibits stronger AChE inhibition than Tacrine (IC50 ~77 nM). |
Note: IC50 values can vary depending on the experimental conditions, such as the enzyme source, substrate concentration, and assay buffer. The provided values for Donepezil are from in vitro studies.
Signaling Pathway of Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors, such as Donepezil and this compound, function by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh to bind to its postsynaptic receptors, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in conditions like Alzheimer's disease, where there is a deficit in cholinergic function.
References
A Comparative Analysis of Cholinesterase Inhibitors: Picfeltarraenin IB, Rivastigmine, and Galantamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Picfeltarraenin IB with two established acetylcholinesterase inhibitors, Rivastigmine and Galantamine. The following sections detail their performance based on available experimental data, focusing on their inhibitory activity against key enzymes in neurodegenerative diseases and their influence on crucial cellular signaling pathways.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is a critical determinant of its therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater inhibition. The table below summarizes the available IC50 values for this compound, Rivastigmine, and Galantamine against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132).
| Compound | Target Enzyme | IC50 |
| This compound | Acetylcholinesterase (AChE) | Data not available |
| Butyrylcholinesterase (BChE) | Data not available | |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 - 4760 nM |
| Butyrylcholinesterase (BChE) | 16 - 238 nM | |
| Galantamine | Acetylcholinesterase (AChE) | 0.35 - 1.26 µM |
| Butyrylcholinesterase (BChE) | 8.8 µM |
Note: IC50 values for Rivastigmine and Galantamine can vary depending on the experimental conditions. This compound has been identified as an acetylcholinesterase inhibitor, but specific IC50 values are not currently available in the public domain.[1][2]
Mechanisms of Action and Impact on Cellular Signaling
Beyond direct enzyme inhibition, the therapeutic effects of these compounds can be attributed to their modulation of intracellular signaling pathways critical for cell survival, proliferation, and inflammation.
This compound: While identified as an AChE inhibitor, its effects on the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways have not yet been elucidated.[1][2] A related compound, Picfeltarraenin IA, has been shown to be a potential inhibitor of PI3K and the Epidermal Growth Factor Receptor (EGFR).
Rivastigmine: This dual inhibitor of AChE and BChE has been shown to influence pathways that are modulated by MAPK and PI3K/Akt.[3][4] Specifically, Rivastigmine stimulates the activation of ERK and Akt, key components of the MAPK and PI3K/Akt pathways, respectively.[4] This activation can lead to neuroprotective effects by promoting cell survival and reducing the production of amyloid-β peptides.[3][4]
Galantamine: Galantamine exhibits a more complex mechanism of action. It not only inhibits AChE but also acts as an allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs).[5] This dual action leads to the activation of the MAPK/JNK signaling pathway, which enhances α7nAChR expression.[5] Concurrently, Galantamine inhibits the PI3K/Akt signaling pathway, which promotes neuronal autophagy, a cellular process for degrading and recycling cellular components that can help clear aggregated proteins implicated in neurodegenerative diseases.[5][6]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the known effects of Rivastigmine and Galantamine on the MAPK and PI3K/Akt signaling pathways.
Caption: Effects of Rivastigmine and Galantamine on Signaling Pathways.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the presented data. Below are summaries of the typical protocols used to evaluate the compounds discussed.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the standard method for determining the inhibitory activity of compounds against AChE and BChE.
Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the production of thiocholine, a yellow-colored product, which is formed from the hydrolysis of the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The rate of color change is proportional to the enzyme activity.
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound at various concentrations, the respective cholinesterase enzyme, the substrate (acetylthiocholine or butyrylthiocholine), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Incubation: In a 96-well plate, the enzyme is pre-incubated with different concentrations of the test compound for a specific period.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Measurement: The absorbance of the yellow product is measured over time using a microplate reader at a wavelength of 412 nm.
-
Data Analysis: The rate of the reaction is calculated for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Culture and Western Blotting for Signaling Pathway Analysis
These techniques are used to investigate the effects of the compounds on specific proteins within cellular signaling pathways.
Cell Culture:
-
Cell Line Selection: A suitable neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) is chosen.
-
Cell Maintenance: Cells are cultured in a specific growth medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are treated with different concentrations of the test compounds (this compound, Rivastigmine, or Galantamine) for various time points.
Western Blotting:
-
Protein Extraction: After treatment, cells are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of ERK, Akt, JNK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression or phosphorylation levels in response to the compound treatment.
Experimental Workflow Diagram
The following flowchart illustrates a typical experimental workflow for the in vitro evaluation of these cholinesterase inhibitors.
Caption: In Vitro Evaluation Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galantamine Inhibits Aβ1-42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1-42 Engulfment During Autophagic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Picfeltarraenin IB: A Comparative Guide
A comprehensive analysis of the anti-inflammatory properties of Picfeltarraenin compounds, with a focus on Picfeltarraenin IA as a representative molecule, compared against the established corticosteroid, Dexamethasone. This guide provides researchers, scientists, and drug development professionals with available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows.
Introduction
Picfeltarraenin IB, a natural compound, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. However, a comprehensive review of publicly available scientific literature reveals a scarcity of quantitative experimental data specifically for this compound. In contrast, its close analog, Picfeltarraenin IA, has been the subject of studies investigating its anti-inflammatory mechanisms. This guide, therefore, focuses on the available data for Picfeltarraenin IA to provide a validated assessment of the anti-inflammatory potential of the Picfeltarraenin family of compounds.
This document presents a comparative analysis of Picfeltarraenin IA against Dexamethasone, a widely used corticosteroid for treating inflammatory conditions. The guide summarizes the inhibitory effects on key inflammatory mediators, provides detailed protocols for relevant in vitro assays, and illustrates the underlying signaling pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory agents.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of Picfeltarraenin IA and Dexamethasone on various markers of inflammation. It is important to note the absence of specific IC50 values for this compound in the reviewed literature.
| Compound | Target/Assay | Cell Line | IC50 / Inhibition |
| Picfeltarraenin IA | Prostaglandin E2 (PGE2) Production | A549 | Significant inhibition at 0.1-10 µmol/l[1] |
| Cyclooxygenase-2 (COX-2) Expression | A549, THP-1 | Significant inhibition at 0.1-10 µmol/l[1] | |
| Interleukin-8 (IL-8) Production | A549 | Significant inhibition at 0.1-10 µmol/l[1] | |
| Nitric Oxide (NO) Production | RAW 264.7 | Data Not Available | |
| Tumor Necrosis Factor-α (TNF-α) Production | - | Data Not Available | |
| Interleukin-6 (IL-6) Production | - | Data Not Available | |
| Interleukin-1β (IL-1β) Production | - | Data Not Available | |
| Dexamethasone | Nitric Oxide (NO) Production | RAW 264.7 | Dose-dependent inhibition[2][3] |
| Tumor Necrosis Factor-α (TNF-α) Production | RAW 264.7 | Dose-dependent inhibition[4][5] | |
| Interleukin-6 (IL-6) Production | RAW 264.7 | Dose-dependent inhibition (10⁻⁹ to 10⁻⁶ M)[6] | |
| Interleukin-1β (IL-1β) Production | RAW 264.7 | Inhibits gene expression[7] |
Note: While qualitative inhibitory effects of Dexamethasone are well-documented, specific IC50 values can vary depending on experimental conditions and are not consistently reported across all studies.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on standard practices described in the scientific literature.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Prior to stimulation, cells are often pre-treated with various concentrations of the test compound (e.g., this compound or Dexamethasone) for a specified period (e.g., 1-2 hours). Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, at a typical concentration of 1 µg/mL.
Nitric Oxide (NO) Assay (Griess Test)
-
Principle: This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment and LPS stimulation for a designated time (e.g., 24 hours), collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.
-
Measure the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as TNF-α, IL-6, and IL-1β, in biological samples.
-
Procedure:
-
After cell treatment and LPS stimulation, collect the cell culture supernatant.
-
Use commercially available ELISA kits specific for the cytokine of interest (e.g., mouse TNF-α, IL-6, or IL-1β).
-
Follow the manufacturer's instructions, which typically involve coating a microplate with a capture antibody, adding the supernatant samples and standards, followed by the addition of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentration in the samples is determined by interpolating from the standard curve.
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate, such as iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and proteins involved in signaling pathways (e.g., IκBα, p-p65).
-
Procedure:
-
After treatment, lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression, which can be quantified relative to a loading control protein (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in LPS-induced inflammation and a general workflow for evaluating anti-inflammatory compounds.
Caption: LPS-induced pro-inflammatory signaling cascade via the NF-κB pathway.
References
- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Picfeltarraenin IB: An Evaluation of Enzymatic Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of Picfeltarraenin IB. The information is compiled for an audience of researchers, scientists, and professionals in drug development to facilitate an objective assessment of this compound's selectivity and potential off-target effects.
Introduction to this compound
This compound is a triterpenoid (B12794562) glycoside isolated from Picria fel-terrae.[1] It is recognized primarily for its role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine.[1][2] Beyond its established activity as an AChE inhibitor, the broader enzymatic selectivity profile of this compound has not been extensively characterized in published experimental studies.
Known and Predicted Enzymatic Interactions
Currently, the primary experimentally validated enzymatic target of this compound is Acetylcholinesterase (AChE).[1][2]
In Silico Cross-Reactivity Predictions
While comprehensive experimental screening data is limited, computational in silico studies have been conducted to predict the potential for this compound and its analogue, Picfeltarraenin IA, to interact with other enzymes. One such study explored the docking of these compounds with Phosphatidylinositol-3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), two key enzymes in cell signaling pathways. The results of this computational analysis suggest a potential inhibitory interaction with both PI3K and EGFR.[3] It is crucial to emphasize that these are computational predictions and have not been confirmed by in vitro or in vivo experimental data.
The table below summarizes the known and predicted enzymatic interactions of this compound.
| Enzyme Target | Type of Interaction | Method of Determination | Reference |
| Acetylcholinesterase (AChE) | Inhibition | Experimental Assay | [1][2] |
| Phosphatidylinositol-3-kinase (PI3K) | Predicted Inhibition | In Silico Docking | [3] |
| Epidermal Growth Factor Receptor (EGFR) | Predicted Inhibition | In Silico Docking | [3] |
Experimental Protocol for Determining Enzymatic Cross-Reactivity
To experimentally validate the predicted cross-reactivity and to construct a comprehensive selectivity profile for this compound, a series of enzyme inhibition assays should be performed. The following is a generalized protocol that can be adapted for various enzyme classes.
Objective:
To determine the inhibitory activity (typically as an IC50 value) of this compound against a panel of representative enzymes from different classes (e.g., kinases, proteases, phosphatases).
Materials:
-
This compound
-
A panel of purified enzymes of interest
-
Specific substrates for each enzyme
-
Assay buffers specific to each enzyme
-
Positive control inhibitors for each enzyme
-
Negative control (vehicle, e.g., DMSO)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence)
Procedure:
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to be tested across a range of concentrations.
-
Enzyme and Substrate Preparation : Prepare working solutions of each enzyme and its corresponding substrate in the appropriate assay buffer. The optimal concentrations of enzyme and substrate should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Assay Reaction : a. To the wells of a microplate, add the assay buffer. b. Add the this compound dilutions or control solutions (positive inhibitor and vehicle control) to the appropriate wells. c. Initiate the reaction by adding the enzyme to each well, followed by a brief pre-incubation period. d. Add the substrate to all wells to start the enzymatic reaction.
-
Data Collection : Measure the enzymatic activity over time using a plate reader. The detection method will depend on the specific assay (e.g., change in absorbance for a colorimetric assay, increase in fluorescence for a fluorometric assay).
-
Data Analysis : a. Calculate the rate of reaction for each concentration of this compound. b. Normalize the reaction rates to the vehicle control (100% activity) and the positive control inhibitor (0% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for assessing enzyme cross-reactivity.
Potential EGFR/PI3K Signaling Pathway Inhibition
Caption: Predicted inhibition of EGFR/PI3K signaling.
Conclusion
This compound is a well-established inhibitor of acetylcholinesterase. While in silico models suggest potential cross-reactivity with other enzymes such as PI3K and EGFR, there is a clear need for comprehensive experimental validation to determine the compound's selectivity profile. The provided experimental protocol offers a framework for researchers to conduct such studies, which are essential for a thorough understanding of the pharmacological properties of this compound and its potential for further development. The lack of broad experimental cross-reactivity data underscores the importance of rigorous selectivity screening in drug discovery and chemical probe development.
References
Picfeltarraenin IB's Cholinesterase Selectivity: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity of cholinesterase inhibitors, with a focus on the comparative analysis of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) inhibition.
Notice to the Reader: Initial searches for quantitative experimental data on the inhibitory activity of Picfeltarraenin IB against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) did not yield specific IC50 values. While this compound has been identified as an AChE inhibitor, the publicly available scientific literature does not currently provide the necessary data to perform a direct comparative analysis of its selectivity.
To fulfill the structural and informational requirements of this guide, the well-characterized and highly selective AChE inhibitor, Donepezil (B133215) , will be used as a representative example. This allows for a detailed exploration of AChE selectivity and a practical comparison with other clinically relevant cholinesterase inhibitors.
Quantitative Performance Comparison of Cholinesterase Inhibitors
The efficacy of a cholinesterase inhibitor is determined by its potency (IC50 value) and its selectivity for AChE over BuChE. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of the BuChE IC50 to the AChE IC50, provides a quantitative measure of an inhibitor's preference for AChE. A higher selectivity index indicates greater selectivity for AChE.
The following table summarizes the in vitro inhibitory activities of Donepezil and other commonly used cholinesterase inhibitors against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE).
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) |
| Donepezil | 6.7[1][2] | 5600[2] | ~836[2] |
| Rivastigmine | 4150[3] | 37[3] | ~0.009[3] |
| Galantamine | 1070 | 34400 | ~32.1 |
Note: IC50 values can vary between studies depending on the specific experimental conditions, such as the source of the enzymes and the assay methodology.
Experimental Protocols
The determination of IC50 values for cholinesterase inhibitors is most commonly performed using the spectrophotometric method developed by Ellman and colleagues.
Ellman's Method for AChE and BuChE Inhibition Assay
Principle: This colorimetric assay measures the activity of cholinesterase by monitoring the formation of thiocholine (B1204863) from the hydrolysis of a substrate, typically acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Donepezil, Rivastigmine, Galantamine (or other inhibitors for testing)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution and a 14 mM BTCI solution in deionized water. These should be prepared fresh daily.
-
Prepare a working solution of AChE or BuChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI (or BTCI).
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE (or BuChE) solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE (or BuChE) solution + 10 µL DTNB + 10 µL of each inhibitor dilution.
-
-
Pre-incubation:
-
Add the buffer, enzyme solution, DTNB, and inhibitor/solvent to the respective wells.
-
Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction:
-
To all wells except the blank, add 10 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BuChE) to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of acetylcholinesterase inhibition and the general workflow for determining inhibitor selectivity.
References
In Vivo Therapeutic Potential of Picfeltarraenin IB: A Comparative Guide
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield any specific in vivo validation studies for Picfeltarraenin IB. The therapeutic potential, experimental protocols, and signaling pathways detailed in this guide are based on in vitro studies of the closely related compound, Picfeltarraenin IA . This information is provided for comparative and informational purposes and should not be considered as direct evidence of the in vivo efficacy of this compound. Further research is required to validate these findings for this compound in living organisms.
Overview of Picfeltarraenin Analogs
This compound and IA are triterpenoid (B12794562) glycosides isolated from Picria fel-terrae Lour.[1] While both are noted for their potential anti-inflammatory and anti-cancer properties, current research available in the public domain is more detailed for Picfeltarraenin IA, particularly concerning its mechanism of action in inflammatory processes. An in silico study suggests that both Picfeltarraenin IA and IB may act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol-3-Kinase (PI3K), indicating a potential role in cancer therapy.[1]
In Vitro Anti-Inflammatory Activity of Picfeltarraenin IA
Studies on Picfeltarraenin IA have demonstrated its potential to mitigate inflammatory responses in human cell lines. The primary mechanism appears to be the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway, a key regulator of inflammation.
Data Presentation: In Vitro Efficacy of Picfeltarraenin IA
The following table summarizes the quantitative data from in vitro experiments on the anti-inflammatory effects of Picfeltarraenin IA.
| Cell Line | Treatment | Target Molecule | Concentration of Picfeltarraenin IA | Result | Citation |
| A549 (Human lung adenocarcinoma) | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | 0.1-10 µmol/l | Concentration-dependent inhibition of PGE2 production | [2] |
| A549 (Human lung adenocarcinoma) | Lipopolysaccharide (LPS) | Interleukin-8 (IL-8) | 0.1-10 µmol/l | Concentration-dependent inhibition of IL-8 production | [2] |
| A549 (Human lung adenocarcinoma) | Lipopolysaccharide (LPS) | Cyclooxygenase-2 (COX-2) | 0.1-10 µmol/l | Concentration-dependent inhibition of COX-2 expression | [2] |
| THP-1 (Human monocytic leukemia) | Lipopolysaccharide (LPS) | Cyclooxygenase-2 (COX-2) | Not specified | Suppression of COX-2 expression | [2] |
Experimental Protocols: In Vitro Assays for Picfeltarraenin IA
Detailed methodologies for the key in vitro experiments cited are as follows:
-
Cell Culture and Treatment: Human pulmonary epithelial A549 cells and human monocytic leukemia THP-1 cells were cultured in appropriate media. For inflammatory stimulation, cells were treated with lipopolysaccharide (LPS) at a concentration of 10 µg/ml. Subsequently, cells were treated with varying concentrations of Picfeltarraenin IA (0.1-10 µmol/l).[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of IL-8 and PGE2 in the cell culture supernatants were quantified using specific ELISA kits according to the manufacturer's instructions. This assay measures the amount of these inflammatory mediators produced by the cells.[2]
-
Western Blot Analysis: To determine the expression levels of key proteins, cell lysates were prepared and subjected to SDS-PAGE. Proteins were then transferred to a membrane and probed with specific antibodies against COX-2 and the p65 subunit of NF-κB. This technique allows for the visualization and quantification of protein expression.[2]
Signaling Pathway Modulation by Picfeltarraenin IA
Based on in vitro studies, Picfeltarraenin IA appears to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for COX-2, IL-8, and TNF-α. Picfeltarraenin IA is proposed to interfere with this cascade, leading to a reduction in the production of these inflammatory mediators.
Caption: Proposed mechanism of Picfeltarraenin IA's anti-inflammatory action via NF-κB pathway inhibition.
Comparison with Alternatives and Future Directions
Currently, without in vivo data for this compound, a direct comparison with other therapeutic alternatives in animal models is not possible. Standard anti-inflammatory drugs range from non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes to more targeted biologics that neutralize specific cytokines or their receptors. The potential of this compound to inhibit the NF-κB pathway, as suggested by studies on its analog, would place its mechanism of action upstream of many inflammatory mediators, which could offer a broad anti-inflammatory effect.
The preliminary in silico data suggesting EGFR and PI3K inhibition by this compound points towards a potential therapeutic avenue in oncology.[1] Many existing cancer therapies target these pathways. However, to establish the therapeutic potential of this compound, rigorous preclinical in vivo studies are essential. These studies would need to evaluate its efficacy, safety, pharmacokinetics, and pharmacodynamics in relevant animal models of inflammation and cancer. Such data would be the first step toward any potential clinical development and would allow for a meaningful comparison with current therapeutic options.
References
Assessing the Specificity of Picfeltarraenin IB: A Comparative Guide and Proposed Research Framework
For Researchers, Scientists, and Drug Development Professionals
Picfeltarraenin IB, a natural triterpenoid (B12794562) glycoside derived from the plant Picria fel-terrae, has garnered interest for its potential therapeutic applications in inflammation, cancer, and herpes infections.[1] While preliminary studies and vendor information suggest multiple mechanisms of action, a comprehensive, public-domain assessment of its target specificity is currently lacking. This guide synthesizes the putative mechanisms of this compound, compares it with established inhibitors of these pathways, and provides a proposed experimental framework to rigorously determine its specificity.
Overview of Putative Mechanisms of Action
Current information, drawn from vendor specifications, computational studies, and research on structurally related compounds, points to three potential pathways affected by this compound.
-
Acetylcholinesterase (AChE) Inhibition: Commercial suppliers list this compound as an inhibitor of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1][2]
-
EGFR/PI3K Pathway Inhibition: An in silico docking study predicted that this compound has a strong binding affinity for both the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol-3-kinase (PI3K), two key regulators of cell growth, proliferation, and survival.[3]
-
NF-κB Pathway Inhibition: The related compound, Picfeltarraenin IA, has been experimentally shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the NF-κB signaling pathway.[4][5] Given the structural similarity, it is plausible that this compound shares this activity. The IκB kinase (IKK) complex, particularly the IKKβ subunit, is the central kinase responsible for activating the canonical NF-κB pathway.[6]
The following diagram illustrates the convergence of these key signaling pathways, which are implicated in both cancer and inflammation.
Proposed Framework for Specificity Assessment
To address the ambiguity in this compound's mechanism, a multi-tiered experimental approach is necessary. This framework proposes a series of assays to quantify its activity against its putative targets and compare its potency and selectivity against well-characterized inhibitors.
Alternative Compounds for Comparison:
| Compound | Primary Target | Class | Rationale for Comparison |
| BMS-345541 | IKKβ | Allosteric, ATP-competitive inhibitor | A well-studied, selective IKKβ inhibitor to benchmark anti-inflammatory activity.[7] |
| Alpelisib (BYL719) | PI3Kα | Isoform-selective PI3K inhibitor | A clinical-grade inhibitor to compare effects on the PI3K/Akt pathway. |
| Gefitinib | EGFR | ATP-competitive kinase inhibitor | An established EGFR inhibitor to validate the predicted anti-cancer mechanism. |
| Donepezil | Acetylcholinesterase (AChE) | Reversible inhibitor | A standard-of-care AChE inhibitor to verify its effects on this target. |
Tier 1: Biochemical Assays for Direct Target Engagement
The first step is to determine if this compound directly inhibits the enzymatic activity of its putative targets in cell-free systems.
Experimental Protocol: In Vitro Kinase/Enzyme Inhibition Assay
-
Enzyme Preparation: Recombinant human IKKβ, PI3Kα, EGFR, and AChE enzymes are obtained.
-
Compound Preparation: this compound and comparator compounds are serially diluted in DMSO to create a 10-point dose-response curve (e.g., 100 µM to 1 nM).
-
Assay Reaction:
-
For kinases (IKKβ, PI3Kα, EGFR), the respective enzyme is incubated with the substrate (e.g., IκBα peptide for IKKβ) and ATP (at physiological or Kₘ concentration) in an assay buffer.
-
For AChE, the enzyme is incubated with its substrate, acetylthiocholine.
-
-
Inhibitor Addition: Each concentration of the test compound or vehicle control (DMSO) is added to the reaction wells.
-
Detection: The reaction is allowed to proceed for a specified time at 37°C. Kinase activity is measured by quantifying substrate phosphorylation (e.g., via ADP-Glo™ or similar luminescence-based assay). AChE activity is measured via a colorimetric method detecting the product of substrate hydrolysis.
-
Data Analysis: The percentage of inhibition relative to the vehicle control is calculated for each concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic curve.
Proposed Data Presentation: Comparative IC₅₀ Values
| Compound | IKKβ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | EGFR IC₅₀ (nM) | AChE IC₅₀ (nM) | Selectivity Ratio (IKKβ vs. Others) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated |
| BMS-345541 | ~250 | >10,000 | >10,000 | >10,000 | High |
| Alpelisib | >10,000 | ~5 | >10,000 | >10,000 | N/A |
| Gefitinib | >10,000 | >10,000 | ~20-80 | >10,000 | N/A |
| Donepezil | >10,000 | >10,000 | >10,000 | ~10 | N/A |
Tier 2: Cell-Based Assays for Pathway Analysis
The next step is to confirm that this compound engages its targets within a cellular context and produces the expected downstream effects.
Experimental Workflow: NF-κB Reporter Assay
The following diagram outlines the workflow for a luciferase reporter assay to specifically measure the inhibition of the NF-κB pathway.
Experimental Protocol: Western Blot for Pathway Phosphorylation
-
Cell Culture & Treatment: Select appropriate cell lines (e.g., A549 lung cancer cells for NF-κB, MCF-7 breast cancer cells for PI3K/EGFR). Culture cells to 70-80% confluency.
-
Inhibitor Incubation: Pre-treat cells with this compound or a comparator compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for 1-2 hours.
-
Stimulation: Induce pathway activation (e.g., with TNF-α for NF-κB or EGF for EGFR/PI3K pathways) for a short duration (15-30 minutes).
-
Cell Lysis: Harvest cells and prepare protein lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated and total proteins (e.g., p-p65/p65, p-Akt/Akt, p-EGFR/EGFR).
-
Analysis: Quantify band density to determine the ratio of phosphorylated to total protein, indicating pathway inhibition.
Proposed Data Presentation: Cellular Pathway Inhibition
| Compound | NF-κB (p-p65) IC₅₀ (µM) | PI3K/Akt (p-Akt) IC₅₀ (µM) | EGFR (p-EGFR) IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| BMS-345541 | Experimental Value | >50 | >50 |
| Alpelisib | >50 | Experimental Value | >50 |
| Gefitinib | >50 | >50 | Experimental Value |
Tier 3: Broad Kinase Profiling for Off-Target Assessment
To broadly assess specificity, this compound should be screened against a large panel of kinases. This is a critical step to identify potential off-targets that could lead to unexpected biological effects or toxicity.[8][9]
Experimental Protocol: Large-Panel Kinase Screen
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology).
-
Screening: The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of recombinant human kinases (e.g., the KINOMEscan™ panel).
-
Data Output: The results are reported as "% Inhibition" at the tested concentration.
-
Follow-up: For any kinases showing significant inhibition (>50-70%), full IC₅₀ dose-response curves should be generated to determine potency.
Proposed Data Presentation: Kinase Selectivity Score
The selectivity of a compound can be quantified using metrics like the S-score, which represents the number of inhibited kinases divided by the total number of kinases tested. A lower score indicates higher selectivity.
Conclusion
While this compound shows therapeutic promise, its precise mechanism of action remains ill-defined. The current evidence suggests it may act on multiple pathways, including AChE, EGFR/PI3K, and NF-κB. This multi-targeting could be beneficial in complex diseases like cancer, but it also raises questions about specificity and potential off-target effects.
The experimental framework proposed here provides a systematic approach for the research community to elucidate the molecular mechanism of this compound. By performing direct enzymatic assays, cell-based pathway analyses, and broad kinase profiling, and by comparing its performance against established selective inhibitors, a clear and actionable profile of this compound can be established. Such data are essential for guiding its future preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Crystal structure of inhibitor of κB kinase β (IKKβ) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Picfeltarraenin IB
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Picfeltarraenin IB is paramount. This document provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Safety Data
This compound is a cucurbitacin glycoside and an inhibitor of acetylcholinesterase (AChE)[1][2]. It is classified as acutely toxic if swallowed. Strict adherence to safety protocols is mandatory.
Quantitative Safety Data Summary
| Identifier | Value | Source |
| CAS Number | 97230-46-1 | [3][4][5] |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [4] |
| Signal Word | Danger | [4] |
| Hazard Statement | H300: Fatal if swallowed | [4] |
| Hazard Class | Acute Toxicity 2 (Oral) | [4] |
| Storage Temperature | 2-8°C | [4] |
| Molecular Formula | C42H64O14 | [4] |
| Molecular Weight | 792.95 g/mol | [4][6][7][8] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure. The following PPE is mandatory when handling this compound.[3][5][9]
-
Eye Protection: Chemical safety goggles are required.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn.[1][2]
-
Respiratory Protection: If there is a risk of dust formation, a protective face mask is necessary.[1][2]
Detailed Handling and Experimental Protocol
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
3.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation to control exposure.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
3.2. Handling Procedure
-
Avoid Dust Formation: Handle the compound carefully to prevent the generation of dust.[5]
-
Personal Protective Equipment: Before handling, don all required PPE as specified in Section 2.
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: Collect all waste materials, including unused compound and contaminated disposables (e.g., gloves, pipette tips), in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal service.[3][5] Follow all local, state, and federal regulations for hazardous waste disposal. The precautionary statement P501 advises to "Dispose of contents/container to an approved waste disposal plant".[3][4]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.[4] Do not induce vomiting unless told to do so by a poison control center or doctor.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. 所有产品 | Selleck.cn [selleck.cn]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound phyproof Reference Substance 97230-46-1 [sigmaaldrich.com]
- 5. sinophytochem.com [sinophytochem.com]
- 6. phytolab.com [phytolab.com]
- 7. phytolab.com [phytolab.com]
- 8. bioszeparacio.hu [bioszeparacio.hu]
- 9. chemscene.com [chemscene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
